Sucrose dilaurate
描述
属性
IUPAC Name |
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNFXNMWLKAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25915-57-5 | |
| Record name | Sucrose dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Deep Dive into the Physicochemical Properties of Sucrose Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Sucrose dilaurate, an ester of sucrose and lauric acid, is a non-ionic surfactant with significant applications across the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, stemming from the hydrophilic sucrose head and the two lipophilic laurate tails, allows it to function effectively as an emulsifier, stabilizer, and solubilizing agent.[] In drug development, it is of particular interest for its ability to enhance the solubility and bioavailability of poorly water-soluble compounds and to act as a permeation enhancer for transdermal and oral drug delivery.[][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism as a permeation enhancer.
Core Physicochemical Properties
The functional characteristics of this compound are dictated by its molecular structure and resulting physicochemical properties. A summary of these key quantitative parameters is presented below. It is important to note that "sucrose laurate" can refer to a mixture of mono-, di-, and triesters, which can lead to variability in reported values. The data presented here pertains to this compound where specified.
| Property | Value | Reference |
| Molecular Formula | C36H66O13 | [4] |
| Molecular Weight | 706.9 g/mol | [4] |
| Appearance | White to off-white powder or crystalline substance | [1][5] |
| Boiling Point | 795.2 °C at 760 mmHg | [6] |
| Density | 1.21 g/cm³ | [6] |
| Melting Point | 150-152°C (for sucrose laurate mixture) | [5] |
| Solubility | ||
| In Water | Very low solubility; estimated at 8.91e-005 mg/L @ 25 °C | [1][5] |
| In Organic Solvents | Soluble in many organic solvents | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 8.2 (experimentally determined for a sucrose laurate product) | [7] |
| Critical Micelle Concentration (CMC) | Not explicitly found for this compound. For sucrose monolaurate, a CMC of 0.36 mM in water has been reported. The CMC for sucrose esters generally decreases with increasing lipophilicity (i.e., with the addition of more fatty acid chains). | [8][9] |
| Surface Tension | A surface tension of 52.8 dynes/cm was reported for a sucrose laurate product. | [7] |
Experimental Protocols for Property Determination
The accurate determination of the physicochemical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.
Determination of Hydrophilic-Lipophilic Balance (HLB) by Saponification
The HLB value of ester-based surfactants like this compound can be experimentally determined using the saponification method. This method relies on the chemical reaction of the ester with a base to yield the corresponding alcohol (sucrose) and the salt of the fatty acid (laurate).
Principle: The HLB value is calculated based on the saponification value (S) of the ester and the acid value (A) of the fatty acid from which it is derived. The formula is: HLB = 20 * (1 - S/A).[10]
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample (e.g., 1-2 grams).
-
Saponification:
-
Transfer the sample to a round-bottom flask.
-
Add a measured excess of a standardized alcoholic potassium hydroxide (KOH) solution (e.g., 0.5 M).
-
Reflux the mixture for a specified period (e.g., 60 minutes) to ensure complete saponification.
-
A blank determination is performed simultaneously with the same amount of KOH solution but without the this compound sample.
-
-
Titration:
-
After cooling, titrate the excess KOH in both the sample and blank flasks with a standardized solution of hydrochloric acid (HCl) (e.g., 0.5 M) using phenolphthalein as an indicator.
-
-
Calculation:
-
The saponification value (S) is calculated in mg KOH/g of the sample using the following formula: S = [(Volume of HCl for blank - Volume of HCl for sample) * Molarity of HCl * 56.1] / Weight of sample in grams
-
The acid value (A) of lauric acid is determined separately by titrating a known weight of lauric acid with the standardized KOH solution.
-
Calculate the HLB value using the formula mentioned in the principle.
-
References
- 1. ferwer.com [ferwer.com]
- 3. This compound | 25915-57-5 [chemicalbook.com]
- 4. This compound | C36H66O13 | CID 5484289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Sucrose laurate | 25339-99-5 [smolecule.com]
- 6. Cas 25915-57-5,this compound | lookchem [lookchem.com]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. benchchem.com [benchchem.com]
Mechanism of action of sucrose dilaurate as a permeation enhancer.
An In-depth Technical Guide to the Mechanism of Action of Sucrose Dilaurate as a Permeation Enhancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a non-ionic surfactant derived from sucrose and lauric acid, is increasingly recognized for its efficacy as a permeation enhancer in drug delivery systems. Its primary mechanism of action involves a multi-faceted approach that reversibly modulates the permeability of intestinal epithelia, facilitating the transport of poorly absorbed therapeutic agents. This guide elucidates the core mechanisms, supported by quantitative data from in vitro studies, and provides detailed experimental protocols for their investigation. The principal mechanisms include the fluidization of the cell membrane and the subsequent opening of paracellular tight junctions, a process that appears to involve alterations to the actin cytoskeleton and changes in cellular bioenergetics.
Core Mechanisms of Action
This compound enhances drug permeability through a combination of transcellular and paracellular pathways. The primary action is believed to be the perturbation of the plasma membrane, which then triggers the opening of tight junctions, leading to a predominant increase in paracellular flux.[1][2][3]
Interaction with the Cell Membrane (Transcellular Effects)
As an amphiphilic molecule, this compound interacts with the lipid bilayer of epithelial cells. The laurate fatty acid tail inserts into the hydrophobic core of the membrane, while the hydrophilic sucrose head remains at the aqueous interface. This insertion disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity.[1][4] This fluidization of the plasma membrane is a key initiating event that facilitates both the transcellular and paracellular transport of molecules.[4] Studies have also observed that sucrose laurate can increase the plasma membrane potential and decrease the mitochondrial membrane potential in Caco-2 cells, suggesting an impact on cellular energy processes.[1][2][3]
Modulation of Tight Junctions (Paracellular Effects)
The paracellular pathway is regulated by tight junctions (TJs), complex protein structures that seal the space between adjacent epithelial cells. This compound has been shown to significantly and reversibly decrease the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers, which is a direct measure of tight junction integrity.[1][3][4][5] This TEER reduction is concentration-dependent and correlates with an increased flux of paracellular markers such as mannitol.[1][2]
The precise mechanism of TJ modulation involves:
-
Alteration of TJ Proteins: Sucrose laurate has been found to alter the expression of the key tight junction protein, Zonula Occludens-1 (ZO-1).[1][2][3]
-
Cytoskeletal Rearrangement: While significant openings of the tight junctions have not been observed under electron microscopy, alterations in the structure of filamentous actin microfilaments have been reported.[4] Since the actin cytoskeleton is intimately linked to the regulation of tight junction integrity, its rearrangement is a likely mechanism for the observed increase in paracellular permeability.
The proposed sequence of events for this compound's action is visualized in the signaling pathway diagram below.
Quantitative Data Summary
The efficacy of this compound as a permeation enhancer has been quantified in several studies using Caco-2 cell monolayers. The following tables summarize key findings.
Table 1: Effect of Sucrose Laurate (SL) on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers
| Concentration of SL | % of Initial TEER after 120 min | Reversibility | Reference |
| 0.5 mM | Significantly Reduced (transient) | Recoverable | [1] |
| 1.0 mM | Significantly Reduced (irreversible) | Not Recoverable | [1] |
Table 2: Effect of Sucrose Laurate (SL) on Apparent Permeability (Papp) of [14C]-Mannitol in Caco-2 Monolayers
| Concentration of SL | Papp ([14C]-Mannitol) (cm/s) | Fold Increase vs. Control | Reference |
| Control (HBSS) | Not explicitly stated, baseline | 1.0 | [1][2] |
| 1.0 mM | Significantly Increased | - | [1][2] |
Table 3: Cytotoxicity of Sucrose Laurate (SL) on Caco-2 Cells (MTS Assay)
| Concentration of SL | Exposure Time | % Cell Viability vs. Control | Reference |
| 1.0 mM | 1 hour | No significant alteration | [1] |
| 1.0 mM | 24 hours | 31% | [1] |
| 2.5 mM | 1 hour | 39% | [1] |
| 2.5 mM | 24 hours | 26% | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating intestinal permeation enhancers like this compound.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells (passage 95-105) are seeded on permeable polycarbonate filter supports (e.g., 0.4 µm pore size, 12 mm diameter Transwells) at a density of approximately 4.4 x 104 cells/cm2.[6]
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Differentiation: The culture medium is changed every other day, and the monolayers are allowed to differentiate for 21 to 26 days post-seeding in a controlled atmosphere (e.g., 90% air, 10% CO2).[6]
-
Monolayer Integrity Check: Before experiments, the integrity of the cell monolayers is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm2) are used.[6]
Transepithelial Electrical Resistance (TEER) Measurement
-
Equilibration: Caco-2 monolayers on filter supports are washed twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). The cells are then equilibrated in HBSS for 15-30 minutes at 37°C.[6][7]
-
Measurement: TEER is measured using a voltohmmeter (e.g., Millicell-ERS). The resistance of a blank filter without cells is subtracted from the measured resistance of the cell monolayers.
-
Calculation: The net resistance value is multiplied by the surface area of the filter to express the TEER in Ω·cm2.
-
Experimental Procedure: An initial TEER reading is taken (t=0). The test solution (e.g., this compound in HBSS) is added to the apical compartment, and TEER is monitored at various time points (e.g., 0, 30, 60, 120 minutes) to assess the effect on tight junction integrity.[8]
In Vitro Permeability Assay
-
Monolayer Preparation: Differentiated Caco-2 monolayers with acceptable TEER values are used. The culture medium is replaced with pre-warmed HBSS, and the cells are equilibrated.[8]
-
Dosing: The dosing solution, containing the model drug (e.g., [14C]-mannitol) and the permeation enhancer (this compound) in HBSS, is added to the apical (donor) compartment (e.g., 400 µL). Fresh HBSS is added to the basolateral (receiver) compartment (e.g., 800 µL).[8]
-
Incubation: The plate is incubated at 37°C on a horizontal shaker for a defined period (e.g., 120 minutes).[7]
-
Sampling: At the end of the incubation period, samples are collected from the receiver compartment. An aliquot is also taken from the donor compartment to determine the initial concentration.[9]
-
Analysis: The concentration of the model drug in the samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, LC-MS/MS for others).[9]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane (cm2).
-
C0 is the initial concentration of the drug in the donor compartment.
-
Conclusion
This compound acts as a potent permeation enhancer primarily by increasing membrane fluidity and modulating the paracellular pathway through the reversible opening of tight junctions. This dual mechanism allows for the enhanced transport of a wide range of molecules across intestinal epithelia. The concentration-dependent effects on TEER and the potential for cytotoxicity at higher concentrations or longer exposure times highlight the importance of careful formulation design. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to effectively characterize and utilize this compound in advanced drug delivery systems.
References
- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scispace.com [scispace.com]
- 9. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
Critical Micelle Concentration of Sucrose Dilaurate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of sucrose dilaurate in aqueous solutions. Sucrose esters, as non-ionic surfactants, are of significant interest in the pharmaceutical, cosmetic, and food industries due to their biocompatibility and versatile physicochemical properties.[1] This document outlines the expected CMC values, details the experimental protocols for its determination, and presents logical workflows relevant to research and development.
Data Presentation: Critical Micelle Concentration
The critical micelle concentration is a fundamental parameter that indicates the onset of micelle formation by a surfactant in a solution.[2] For sucrose esters, the CMC is primarily influenced by the length of the fatty acid chain and the degree of esterification. While specific CMC values for pure this compound are not extensively documented in publicly available literature, the established principles of surfactant chemistry provide a clear understanding of its expected behavior relative to its monoester counterpart, sucrose monolaurate.
An increase in the hydrophobicity of a surfactant molecule generally leads to a lower CMC. The addition of a second laurate chain to the sucrose headgroup significantly increases the molecule's hydrophobicity. Consequently, this compound is expected to have a lower CMC in an aqueous solution compared to sucrose monolaurate.[1] Commercial sucrose laurate products are often mixtures of mono-, di-, and sometimes tri-esters, and even a small increase in the proportion of diesters can lead to a reduction in the overall CMC of the mixture.[1]
Below is a summary of the reported CMC values for sucrose monolaurate, which serves as a benchmark for estimating the CMC of this compound.
| Surfactant | Acyl Chain Length | Degree of Esterification | Reported CMC (mM in water at 25°C) | Expected CMC of this compound | Reference |
| Sucrose Monolaurate | C12 | Monoester | ~0.3 - 0.45 | Lower than monolaurate | [1][3] |
Experimental Protocols for CMC Determination
The determination of the CMC for a non-ionic surfactant like this compound can be accomplished through various analytical techniques. The following are detailed methodologies for the most common and effective methods.
Surface Tensiometry
This is a classical and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4]
Principle: The surface tension of a liquid is measured as a function of the surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension with increasing concentration. Above the CMC, the interface becomes saturated with monomers, and excess surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[4]
Apparatus:
-
Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound of a known high concentration in deionized water. Ensure complete dissolution, which may be aided by gentle heating and stirring.
-
Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically with deionized water.
-
For each dilution, measure the surface tension at a constant temperature. Allow the system to equilibrate before taking a reading, as the adsorption of surfactant molecules at the interface can take time.
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
Fluorescence Spectroscopy using a Hydrophobic Probe
This method is highly sensitive and particularly useful for determining the CMC of surfactants at low concentrations.[3]
Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In a polar environment like water, the fluorescence emission spectrum of pyrene exhibits certain characteristics. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by plotting the change in the fluorescence property against the surfactant concentration and identifying the point of inflection.[3][5]
Apparatus:
-
Fluorometer
-
Quartz cuvettes
-
Precision balance and micropipettes
-
Glassware
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or methanol) at a low concentration (e.g., ~10⁻⁵ M).
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
To each surfactant solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low to avoid self-quenching.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each sample, typically with an excitation wavelength of around 335 nm for pyrene.
-
Monitor a specific fluorescence parameter, such as the intensity of a particular emission peak or the ratio of the intensities of two different peaks (e.g., the I₁/I₃ ratio for pyrene, which is sensitive to the polarity of the environment).
-
Plot the chosen fluorescence parameter as a function of the surfactant concentration. The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.
Conductivity Measurement
While primarily used for ionic surfactants, conductivity measurements can also be applied to non-ionic surfactants, although the changes observed are much smaller.[6]
Principle: The electrical conductivity of a solution is measured as a function of surfactant concentration. For non-ionic surfactants, the change in conductivity at the CMC is less pronounced than for ionic surfactants but can still be detectable. Below the CMC, the conductivity changes linearly with the concentration of the surfactant monomers. Upon micelle formation, the mobility of the charge carriers (any ionic impurities and the surfactant molecules themselves if they have a slight charge or interact with ions) is altered, leading to a change in the slope of the conductivity versus concentration plot. The concentration at this break point is the CMC.[1][7]
Apparatus:
-
Conductivity meter with a temperature-controlled cell
-
Precision balance
-
Glassware
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in high-purity deionized water.
-
Prepare a series of dilutions from the stock solution.
-
Calibrate the conductivity meter.
-
Measure the conductivity of each solution at a constant temperature.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear segments of the plot. Due to the small change in slope for non-ionic surfactants, this method may be less precise than surface tensiometry or fluorescence spectroscopy.[6]
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of this compound.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: Logical relationship between the degree of esterification and physicochemical properties.
References
- 1. arxiv.org [arxiv.org]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of Sucrose Dilaurate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current methodologies for the synthesis and purification of sucrose dilaurate isomers. This compound, a diester of sucrose and lauric acid, presents a complex mixture of isomers due to the eight hydroxyl groups on the sucrose molecule available for esterification. The regiochemistry of the laurate groups significantly influences the physicochemical and biological properties of these non-ionic surfactants, making the selective synthesis and purification of specific isomers a critical aspect of research and development in pharmaceuticals, cosmetics, and food science.
Synthesis of this compound Isomers
The synthesis of this compound can be broadly categorized into chemical and enzymatic methods. The choice of method influences the resulting isomer distribution, reaction efficiency, and environmental impact.
Chemical Synthesis
Chemical synthesis typically involves the transesterification of sucrose with a lauric acid derivative, such as a fatty acid methyl ester or vinyl laurate, in the presence of a catalyst.[1] These methods are often carried out in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to overcome the mutual insolubility of sucrose and lipids.[1]
A noteworthy advancement in chemical synthesis is the use of ultrasound. Studies have shown that ultrasonic frequency can influence the degree of esterification, with higher frequencies promoting the formation of this compound.[2] This sonochemical approach offers a promising route for selectively increasing the yield of diesters.[3]
Experimental Protocol: Sonochemical Synthesis of Sucrose Laurate Esters
This protocol is adapted from the literature on the ultrasonic synthesis of sucrose esters.[3]
-
Reaction Setup: In a 100 cm³ Erlenmeyer flask, combine 50 cm³ of methanol, 0.018 mol of methyl laurate, 0.018 mol of sucrose, and 0.1 mol of a suitable catalyst (e.g., K₂CO₃).
-
Ultrasonic Irradiation: Connect the flask to a water-cooled reflux condenser and place it in an ultrasonic bath operating at a high frequency (e.g., 44 kHz) and a power of 100 W.
-
Reaction Conditions: Maintain the reaction temperature at a controlled level, for instance, between 40°C and 65°C, using a thermostat.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically within 60 minutes), distill the solvent in vacuo. Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl and n-butanol and separate the layers using a separation funnel.
Enzymatic Synthesis
Enzymatic synthesis offers a "greener" alternative to chemical methods, often providing higher regioselectivity and operating under milder reaction conditions.[1] Lipases and proteases are commonly employed as biocatalysts for the esterification or transesterification of sucrose.[4] The choice of enzyme can significantly influence the position of acylation. For example, an alkaline protease from Bacillus pseudofirmus AL-89 has been shown to predominantly catalyze esterification at the 2-O-position of the glucose moiety in sucrose.[5]
Experimental Protocol: Enzymatic Synthesis of Sucrose Esters
This protocol is a generalized procedure based on enzymatic esterification studies.[4]
-
Reaction Mixture: In an Erlenmeyer flask, mix sucrose, fatty acids (from a source like coconut or palm oil), and n-hexane. Incubate for approximately 10 minutes in a horizontal shaker incubator.
-
Enzyme Preparation: Dissolve Candida rugosa lipase in a phosphate buffer (pH 8).
-
Esterification: Add the enzyme solution to the reaction mixture. Incubate in a horizontal shaker incubator at 200 rpm and 40°C for a predetermined duration (e.g., 18 hours).
-
Enzyme Deactivation: Terminate the reaction by heating the mixture to 80°C to denature the enzyme.
-
Product Separation: Centrifuge the mixture at 3400 rpm for 15 minutes to separate the product.
Purification of this compound Isomers
The product of this compound synthesis is a heterogeneous mixture containing unreacted starting materials, sucrose monolaurates, sucrose dilaurates, and other polyesters. The separation and purification of specific dilaurate isomers is a significant challenge.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of sucrose ester isomers. The use of a gradient elution with a mobile phase consisting of methanol and water, coupled with an evaporative light scattering detector (ELSD), allows for the simultaneous separation of monoesters and diesters. Preparative HPLC can be employed to isolate gram-scale quantities of specific isomers for further characterization and functional studies.
Experimental Protocol: HPLC Separation of Sucrose Esters
The following is a representative HPLC method for the analysis of sucrose esters.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A binary gradient of methanol and water.
-
Initial conditions: 75% methanol and 25% water.
-
After 70 minutes: Ramp to 95% methanol and 5% water.
-
After 120 minutes: Return to initial conditions.
-
-
Detector: Evaporative Light Scattering Detector (ELSD).
Crystallization
Crystallization can be employed as a purification technique, particularly for separating sucrose esters from the crude reaction mixture. The process involves precipitating the sugar ester from a mixture of alcohol and water, followed by washing the precipitate with an organic solvent. While effective for bulk separation, its utility in resolving closely related isomers of this compound is less established and may be challenging due to the similar physical properties of the isomers. The presence of other sugars, such as fructose and glucose, has been shown to inhibit the crystallization of sucrose, a factor to consider in purification strategies.
Quantitative Data
The following tables summarize quantitative data from various synthesis and purification methods for sucrose esters.
Table 1: Yields of Sucrose Esters from Different Synthesis Methods
| Synthesis Method | Acyl Donor | Catalyst/Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chemical (Base-catalyzed) | Vinyl esters | Disodium hydrogen phosphate | DMSO | 40 | - | >85 (monoesters) | [6] |
| Enzymatic | Methyl ester | Candida antarctica lipase | n-hexane | 30 | 10 | 90.45 | [1] |
| Enzymatic | Vinyl laurate | Serine protease ALP-901 | N,N-dimethylformamide | - | 48 | 53 | [5] |
| Enzymatic | Vinyl laurate | Thermolysin | N,N-dimethylformamide | - | 6 | 63 (monoesters) | [5] |
Table 2: HPLC Separation of Sucrose Ester Isomers
| Ester Type | Number of Resolved Peaks | HPLC Method | Reference |
| Monoesters (C16 & C18) | 3-6 | Gradient RP-HPLC with ELSD | |
| Diesters (C16 & C18) | 14-18 | Gradient RP-HPLC with ELSD |
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and purification of this compound isomers.
Biological Signaling Pathway
A study has indicated that a combination of this compound and sucrose laurate can suppress the release of High Mobility Group Box 1 (HMGB1) from keratinocytes upon UVB radiation. HMGB1 is known to enhance melanocyte dendricity and melanosome transfer to keratinocytes, processes implicated in the formation of hyperpigmented spots.[7]
Caption: Suppression of HMGB1 signaling by this compound and sucrose laurate.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Green Synthesis of Sucrose Laurate Under Different Ultrasonic Frequencies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The combination of this compound and sucrose laurate suppresses HMGB1: an enhancer of melanocyte dendricity and melanosome transfer to keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis and Structural Elucidation of Sucrose Dilaurate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical techniques employed in the structural elucidation of sucrose dilaurate, a sucrose polyester with significant applications in the pharmaceutical, cosmetic, and food industries. By detailing the experimental protocols and interpreting the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this document serves as a vital resource for professionals engaged in the characterization of sucrose esters.
Introduction
This compound is a diester of sucrose and lauric acid, with the chemical formula C36H66O13.[1] The precise location of the two lauroyl chains on the sucrose backbone can vary, leading to a mixture of regioisomers. The structural characterization of these compounds is crucial as the physicochemical and biological properties, such as emulsification capacity and enzymatic digestibility, are dependent on the substitution pattern. This guide outlines the key spectroscopic methods for the comprehensive structural analysis of this compound.
Synthesis and Purification of this compound
A fundamental prerequisite for accurate spectroscopic analysis is the purity of the analyte. This compound is typically synthesized via the transesterification of sucrose with a lauric acid ester, such as methyl laurate, often under ultrasonic conditions to enhance reaction efficiency.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a round-bottom flask, dissolve sucrose and a molar excess of methyl laurate in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Catalysis: Add a basic catalyst, such as potassium carbonate, to the mixture.
-
Reaction Conditions: Heat the mixture with stirring, or sonicate at a controlled temperature (e.g., 60-90°C) for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, neutralize the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of mono-, di-, and polyesters, is subjected to purification. This is typically achieved through column chromatography on silica gel, using a gradient elution system of solvents like chloroform and methanol to separate the different esters. The fractions containing this compound are collected.
-
Characterization of Purity: The purity of the isolated this compound is confirmed by TLC and High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound, including the specific attachment points of the lauroyl groups. Both ¹H and ¹³C NMR are employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of protons and carbons, respectively.
Data Presentation: NMR Chemical Shifts
The esterification of sucrose with lauric acid results in characteristic downfield shifts of the protons and carbons at or near the site of acylation.
| Proton (¹H) | Typical Chemical Shift Range (ppm) | Carbon (¹³C) | Typical Chemical Shift Range (ppm) |
| Anomeric Protons (H-1, H-1') | 4.5 - 5.5 | Anomeric Carbons (C-1, C-1') | 90 - 105 |
| Sucrose Ring Protons | 3.0 - 4.5 | Sucrose Ring Carbons | 60 - 85 |
| Fatty Acid α-CH₂ | ~2.3 | Ester Carbonyl | 172 - 175 |
| Fatty Acid β-CH₂ | ~1.6 | Fatty Acid CH₂ Chain | 20 - 35 |
| Fatty Acid Terminal CH₃ | ~0.9 | Fatty Acid Terminal CH₃ | ~14 |
Note: The exact chemical shifts will vary depending on the specific regioisomer of this compound and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming the identity and elucidating the structure of different isomers.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation of the parent molecule. Sodium adducts ([M+Na]⁺) are commonly observed for sucrose esters.[3]
-
Mass Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry. Select the parent ion of this compound and subject it to Collision-Induced Dissociation (CID). The resulting fragment ions provide insights into the connectivity of the molecule.
Data Presentation: Mass Spectrometry Data
| Analysis | Expected m/z | Interpretation |
| Full Scan MS | ~729.45 [M+Na]⁺ | Molecular weight confirmation of this compound (C36H66O13, MW = 706.9 g/mol ). |
| Tandem MS (MS/MS) | Varies | Fragmentation of the glycosidic bond and ester linkages. The specific fragments can help differentiate between regioisomers. For example, cleavage of the glycosidic bond can yield ions corresponding to the acylated glucose and fructose moieties. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Data Presentation: FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | Hydroxyl groups of sucrose |
| 2920, 2850 | C-H stretching | Aliphatic chains of lauric acid |
| ~1740 | C=O stretching | Ester carbonyl |
| ~1150 | C-O stretching | Ester linkage |
| 1000-1100 | C-O stretching | Sucrose ring ethers |
Structural Elucidation Workflow
The logical flow for the structural elucidation of this compound integrates the data from these spectroscopic techniques.
Caption: Experimental workflow for the structural elucidation of this compound.
Signaling Pathways and Logical Relationships
The interpretation of the spectroscopic data follows a logical pathway to arrive at the final structure.
Caption: Logical pathway for spectroscopic data interpretation.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and FTIR spectroscopy. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists to confidently characterize these complex molecules. Accurate structural determination is paramount for understanding the structure-function relationships of sucrose esters, thereby facilitating their informed application in various fields of drug development and beyond.
References
- 1. This compound | C36H66O13 | CID 5484289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Sucrose Laurate Under Different Ultrasonic Frequencies | Semantic Scholar [semanticscholar.org]
- 3. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation Profile of Sucrose Dilaurate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of sucrose dilaurate. This compound, a diester of sucrose and lauric acid, is a non-ionic surfactant with applications in the pharmaceutical, cosmetic, and food industries. Understanding its behavior under thermal stress is critical for formulation development, processing, and stability assessment.
Thermal Properties of this compound
The thermal stability of this compound is a key parameter for its application in products that undergo heat treatment. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing its melting behavior and decomposition profile.
Thermogravimetric analysis of sucrose indicates that thermal degradation begins around 200°C, with significant mass loss occurring thereafter[1]. Sucrose esters are generally considered to be stable up to 185°C, though caramelization may occur at elevated temperatures[2]. The degradation of this compound is expected to involve the hydrolysis of the ester bonds and the subsequent degradation of the sucrose and lauric acid components.
Table 1: Summary of Thermal Properties of Sucrose and Related Compounds
| Compound | Parameter | Value (°C) | Analytical Method | Reference |
| Sucrose | Onset of Decomposition | ~200 | TGA/DTA | [1] |
| Sucrose | Melting Point | 186 | - | General Knowledge |
| Sucrose Esters | General Stability Limit | < 185 | - | [2] |
| Sucrose Laurate | Melting Point Range | 150-152 | - | Not explicitly cited |
Note: The data for this compound is not available in the provided search results and would require experimental determination.
Thermal Degradation Profile
The thermal degradation of this compound is a complex process that can proceed through several pathways. The primary degradation routes are likely to be hydrolysis of the ester linkages and the subsequent degradation of the sucrose moiety.
Hydrolysis of Ester Bonds
At elevated temperatures, particularly in the presence of moisture, the ester bonds in this compound can undergo hydrolysis to yield sucrose and lauric acid. This reaction can be catalyzed by acidic or basic conditions.
Degradation of the Sucrose Moiety
Following hydrolysis or at sufficiently high temperatures, the sucrose molecule itself will degrade. The initial step in the thermal degradation of sucrose is the cleavage of the glycosidic bond, yielding glucose and fructose[3][4][5][6]. These monosaccharides can then undergo a series of complex reactions, including dehydration and caramelization, to form a variety of degradation products.
The primary reactions of sucrose thermal degradation, which can be considered analogous to the degradation of the sucrose portion of this compound, are outlined below.
Caption: Initial stages of sucrose thermal degradation.
Experimental Protocols
To accurately determine the thermal stability and degradation profile of this compound, standardized experimental protocols for DSC and TGA are required.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 200°C at a heating rate of 10°C/min.
-
Hold at 200°C for 2 minutes to ensure complete melting.
-
Cool down to 25°C at a rate of 10°C/min.
-
A second heating ramp to 200°C at 10°C/min can be performed to study the behavior of the melt-quenched sample.
-
-
-
Data Analysis: The onset temperature of the endothermic peak in the first heating scan is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min (the choice of gas will influence the degradation profile, with air promoting oxidative degradation).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: The TGA curve will show the percentage of mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.
Caption: Workflow for TGA analysis of this compound.
Analysis of Degradation Products
To fully understand the degradation profile, the identification of the compounds formed during thermal stress is crucial. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for this purpose.
Experimental Protocol for GC-MS Analysis of Thermal Degradation Products:
-
Thermal Degradation: Heat a known quantity of this compound at a specific temperature (e.g., 200°C) for a defined period in a sealed vial.
-
Sample Extraction: After cooling, dissolve the residue in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Derivatization (Optional but Recommended): To improve the volatility of the degradation products, especially the sugar moieties, a derivatization step such as silylation can be performed.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system.
-
GC Column: A suitable capillary column for the separation of fatty acids and sugar derivatives (e.g., a non-polar or medium-polarity column).
-
Temperature Program: An appropriate temperature gradient to separate the components.
-
MS Detection: Acquire mass spectra of the eluting peaks.
-
-
Data Interpretation: Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and known standards.
Conclusion
The thermal stability and degradation profile of this compound are critical quality attributes for its successful application in various formulations. While general information on sucrose esters is available, specific quantitative data for this compound from DSC and TGA analyses are essential for a complete understanding of its behavior. The primary degradation pathways are expected to involve hydrolysis of the ester bonds and subsequent degradation of the sucrose moiety. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to fully characterize the thermal properties of this compound. This information will enable researchers and formulation scientists to optimize processing conditions, predict shelf-life, and ensure the quality and safety of their products.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of thermal decomposition as the kinetic process that causes the loss of crystalline structure in sucrose using a chemical analysis approach (part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility characteristics of sucrose dilaurate in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of sucrose dilaurate in various solvents. This compound, a diester of sucrose and lauric acid, is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and solubilizing agent.[1][2] Its amphiphilic nature, with a hydrophilic sucrose head and two lipophilic laurate tails, governs its solubility behavior in different solvent systems.[3] A thorough understanding of these solubility characteristics is crucial for formulation development, particularly for enhancing the bioavailability of poorly water-soluble drugs.[]
Core Concepts in this compound Solubility
Sucrose esters, including this compound, are typically available as mixtures of mono-, di-, and tri-esters.[5][6] The ratio of these esters significantly influences the overall hydrophilic-lipophilic balance (HLB) and, consequently, the solubility profile of the commercial product.[6] Generally, higher monoester content leads to greater water solubility, while a higher proportion of di- and tri-esters increases solubility in less polar, organic solvents.[6] For the purposes of this guide, the provided quantitative data pertains to a commercially available grade of sucrose laurate (D1216), which is noted to be a mixture and serves as a valuable reference for formulators.[7]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for sucrose laurate (D1216) in a selection of solvents at ambient temperature (25 ± 2 °C). This data is essential for scientists and researchers in selecting appropriate solvent systems for their formulation needs.
| Solvent | Solubility ( g/100 mL) |
| Water | 0.85 |
| Ethanol | 118.00 |
| Isopropyl Alcohol | 59.00 |
| Tetraglycol | 151.00 |
Data sourced from Vlaia et al., 2021.
Experimental Protocols for Solubility Determination
A standardized and reproducible methodology is critical for accurately determining the solubility of this compound. The following protocol is a comprehensive representation of the saturation shake-flask method, a widely accepted technique for equilibrium solubility measurement.[8][9]
Objective:
To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound sample
-
Selected solvent of analytical grade
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or another suitable analytical instrument for quantification.
-
Scintillation vials or other suitable containers with secure caps
Methodology:
-
Preparation of Solvent: Ensure the solvent is degassed to prevent the formation of bubbles during the experiment.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Dissolution: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. For more efficient separation, centrifuge the vials at a controlled temperature.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Accurately weigh the filtered solution. Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in grams per 100 mL of the solvent based on the determined concentration and the density of the solvent if necessary. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the saturation shake-flask method.
Caption: Workflow for determining this compound solubility.
References
- 1. fao.org [fao.org]
- 2. uspnf.com [uspnf.com]
- 3. researchgate.net [researchgate.net]
- 5. Sucrose esters of fatty acids [fao.org]
- 6. fao.org [fao.org]
- 7. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and Apparent Specific Volume of Sucrose in Some Aqueous Polyethylene Glycol Mixtures at 298.2 K [ps.tbzmed.ac.ir]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Impact of Esterification Degree on the Properties of Sucrose Dilaurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose dilaurate, a non-ionic surfactant composed of sucrose and lauric acid, is a versatile excipient in the pharmaceutical, cosmetic, and food industries. Its functionality is critically dependent on its degree of esterification—the number of lauric acid molecules attached to the sucrose backbone. This technical guide provides an in-depth analysis of how varying the degree of esterification, specifically the ratio of monoesters to diesters and higher-order esters, modulates the physicochemical and biological properties of sucrose laurate. This document synthesizes key data, outlines detailed experimental protocols for characterization, and presents visual workflows to elucidate its mechanisms of action, particularly as a permeation enhancer in drug delivery systems.
Introduction
Sucrose esters, including this compound, are biocompatible and biodegradable surfactants synthesized from renewable resources.[1] The sucrose molecule offers eight hydroxyl groups for potential esterification with fatty acids.[2] In the case of sucrose laurate, commercial products are typically mixtures of sucrose monolaurate, dilaurate, and to a lesser extent, trilaurate and higher esters. The ratio of these components defines the degree of esterification and, consequently, the surfactant's overall properties. A higher proportion of monoesters results in a more hydrophilic molecule, while a greater degree of di- and tri-esterification increases its lipophilicity.[1] This balance is crucial for applications ranging from emulsification to enhancing the bioavailability of poorly soluble drugs.
Physicochemical Properties vs. Degree of Esterification
The degree of esterification is the primary determinant of the key physicochemical properties of sucrose laurate, including its Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and surface tension.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical measure of the balance between the hydrophilic (sucrose) and lipophilic (lauric acid) portions of the surfactant. It dictates the type of emulsion a surfactant will effectively stabilize. A higher degree of esterification leads to a lower HLB value. Sucrose esters with high HLB values (8-18) are suitable for oil-in-water (O/W) emulsions, whereas those with low HLB values (3.5-6.0) are used for water-in-oil (W/O) emulsions.[2][3] For sucrose esters, the HLB value is often calculated based on the weight percentage of the monoester in the mixture.[4]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[5] This property is fundamental to the solubilization of hydrophobic drugs. For sucrose esters, the CMC is influenced by both the degree of esterification and the length of the fatty acid chain. An increase in the proportion of diesters and higher esters (a higher degree of esterification) generally leads to a decrease in the CMC.[1]
Surface Tension
Sucrose esters are effective at reducing the surface tension at air-water and oil-water interfaces. The extent of this reduction is related to the degree of esterification. Generally, sucrose esters with a lower proportion of monoesters (higher degree of esterification) exhibit a higher surface tension at concentrations above the CMC.[6]
Quantitative Data Summary
The following tables summarize the quantitative impact of the degree of esterification on the properties of sucrose laurate and related sucrose esters. It is important to note that commercial sucrose esters are mixtures, and the properties reflect the composition of these mixtures.
| Property | Predominantly Monoester | Mixed Mono-/Diester | Predominantly Diester/Higher Esters |
| HLB Value | 15 - 16[4][7] | 6 - 11[2] | 1 - 6[3][7] |
| Emulsion Type | Oil-in-Water (O/W)[2] | O/W or W/O | Water-in-Oil (W/O)[2] |
| CMC (mM) | ~0.34[8] | Varies, generally lower than pure monoester | Lower than corresponding monoester[1] |
| Aqueous Solubility | Soluble[9] | Sparingly soluble to insoluble | Insoluble |
Table 1: Physicochemical Properties of Sucrose Laurate as a Function of Esterification Degree.
| Parameter | Sucrose Monolaurate (High Monoester Content) | Sucrose Laurate (Mixed Esters) |
| Permeability Enhancement | Effective[10] | Effective, concentration-dependent[10] |
| Toxicity | Generally low, non-toxic[11] | Generally low, non-toxic[11] |
| Biocompatibility | High[1] | High[1] |
Table 2: Biological Properties of Sucrose Laurate Variants.
Experimental Protocols
Synthesis of Sucrose Laurate with Controlled Degree of Esterification
Objective: To synthesize sucrose laurate with a targeted monoester-to-diester ratio via a transesterification reaction.
Materials:
-
Sucrose
-
Vinyl laurate or methyl laurate
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent
-
Potassium carbonate (K₂CO₃) or another suitable base catalyst
-
Ethyl acetate for extraction
-
Brine solution
Procedure:
-
Dissolve sucrose in the chosen solvent (e.g., DMSO) in a round-bottom flask equipped with a stirrer and a condenser.[12]
-
Add the base catalyst (e.g., K₂CO₃) to the solution.[11]
-
Adjust the molar ratio of sucrose to the laurate ester to control the degree of esterification. A higher sucrose-to-laurate ratio favors the formation of monoesters.[13]
-
Heat the reaction mixture to a specified temperature (e.g., 90-120°C) and stir for a defined period (e.g., 2-8 hours).[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction, cool the mixture and neutralize the catalyst.
-
Extract the sucrose esters using ethyl acetate.
-
Wash the organic phase with a brine solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude sucrose laurate.
-
Purify the product using column chromatography to separate mono-, di-, and higher esters if required.
Determination of the Degree of Esterification by HPLC-ELSD
Objective: To quantify the relative amounts of mono-, di-, and higher sucrose laurate esters in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sucrose laurate sample in a suitable solvent such as tetrahydrofuran (THF) or a methanol/water mixture.[14][15] Filter the solution through a 0.45 µm filter.[15]
-
HPLC Conditions:
-
ELSD Conditions:
-
Nebulizer Temperature: Set according to the solvent composition and flow rate.
-
Evaporator Temperature: Adjusted to ensure complete solvent evaporation without degrading the sample.
-
Gas Flow Rate: Optimized for sensitivity.
-
-
Analysis: Inject the sample into the HPLC system. The different esters will separate based on their polarity, with monoesters typically eluting later than diesters in reversed-phase chromatography.
-
Quantification: Integrate the peak areas corresponding to the mono-, di-, and higher esters. The percentage of each can be calculated relative to the total peak area.[15]
Measurement of Critical Micelle Concentration (CMC) by Surface Tension
Objective: To determine the CMC of a sucrose laurate sample.
Instrumentation:
-
Tensiometer (using the Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare a stock solution of the sucrose laurate sample in deionized water.
-
Create a series of dilutions from the stock solution with varying concentrations.[17]
-
Measure the surface tension of each solution, starting from the most dilute, ensuring the ring or plate is thoroughly cleaned between measurements.[17][18]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.[17]
-
The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.[18]
Evaluation of Emulsion Stability
Objective: To assess the ability of sucrose laurate with a specific degree of esterification to stabilize an oil-in-water emulsion.
Procedure:
-
Emulsion Preparation:
-
Prepare an aqueous phase by dissolving a known concentration (e.g., 1-5% w/v) of the sucrose laurate in water.[19]
-
Prepare an oil phase (e.g., medium-chain triglycerides).
-
Heat both phases to the same temperature (e.g., 60-70°C).
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer for a fixed time (e.g., 5 minutes) to form the emulsion.[20][21]
-
-
Stability Assessment:
-
Transfer the freshly prepared emulsion into graduated cylinders.[20]
-
Store the cylinders at a controlled temperature.
-
Visually observe the emulsions at regular time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours) for signs of instability, such as creaming or phase separation.[20][22]
-
Quantify the instability by measuring the height of the separated aqueous or cream layer. The Creaming Index can be calculated as: (Height of cream layer / Total height of emulsion) x 100.[20]
-
Mechanism of Action as a Permeation Enhancer
Sucrose laurate is known to enhance the intestinal permeability of macromolecules.[10] Its mechanism is primarily attributed to its surfactant properties, which lead to a transient and reversible disruption of the intestinal epithelial barrier. This is not a receptor-mediated signaling pathway but a physicochemical interaction with the cell membrane and tight junctions.
The workflow for this mechanism can be visualized as follows:
Caption: Mechanism of Sucrose Laurate as a Permeation Enhancer.
Visualization of Experimental Workflows
Workflow for Synthesis and Characterization
Caption: Workflow for Sucrose Laurate Synthesis and Characterization.
Workflow for Emulsion Stability Testing
Caption: Workflow for Emulsion Stability Testing.
Conclusion
The degree of esterification is a critical quality attribute of this compound that dictates its physicochemical and biological properties. By controlling the ratio of mono-, di-, and higher esters during synthesis, it is possible to tailor the HLB, CMC, and emulsifying capabilities to specific applications. For drug development professionals, understanding and characterizing the degree of esterification is paramount for formulating effective and stable delivery systems, particularly those leveraging sucrose laurate as a solubility or permeability enhancer. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and application of this versatile excipient.
References
- 1. arxiv.org [arxiv.org]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
- 3. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 5. nanoscience.com [nanoscience.com]
- 6. researchgate.net [researchgate.net]
- 7. rahn-group.com [rahn-group.com]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]
- 14. Determination of Sucrose Fatty Acid Esters by High-performance Liquid Chromatography [jstage.jst.go.jp]
- 15. fao.org [fao.org]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 18. biolinscientific.com [biolinscientific.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. benchchem.com [benchchem.com]
- 21. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
Methodological & Application
Application Notes & Protocols: Preparation of Solid Dispersions with Sucrose Dilaurate by Melt Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid dispersion technology is a well-established method for enhancing the aqueous solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability. The melt method, also known as the fusion method, is a solvent-free technique for preparing solid dispersions that involves the melting of a hydrophilic carrier and the dispersion of the API within the molten carrier. Upon cooling, the API is entrapped in the carrier in a fine, often amorphous, state.
Sucrose dilaurate, a non-ionic surfactant, has demonstrated potential as a valuable excipient in solid dispersion formulations. Its surfactant properties can further enhance the wettability and dissolution of the dispersed drug. This document provides a detailed protocol for the preparation of a solid dispersion of the poorly water-soluble drug, gemfibrozil, using polyethylene glycol (PEG) 6000 as a hydrophilic carrier and this compound as a dissolution enhancer, prepared by the melt method.
Materials and Equipment
Materials
| Material | Grade | Supplier |
| Gemfibrozil | USP/Pharmacopeial Grade | Various |
| Polyethylene Glycol (PEG) 6000 | NF/Pharmacopeial Grade | Various |
| This compound | Pharmaceutical Grade | Various |
| 0.2 M Phosphate Buffer, pH 7.5 | Analytical Grade | Various |
| Potassium Bromide (KBr) | FTIR Grade | Various |
Equipment
| Equipment | Purpose |
| Hot Plate with Magnetic Stirrer | Melting and mixing of components |
| Stainless Steel Beaker | Container for melting |
| Spatula | Material handling |
| Ice Bath or Stainless Steel Plate | Rapid cooling of the molten mixture |
| Mortar and Pestle or Ball Mill | Grinding of the solidified dispersion |
| Standard Sieves (e.g., #60, #100) | Particle size separation |
| Differential Scanning Calorimeter (DSC) | Thermal analysis |
| Powder X-ray Diffractometer (PXRD) | Crystallinity analysis |
| USP Dissolution Apparatus 2 (Paddle) | In vitro dissolution testing |
| UV-Vis Spectrophotometer | Quantification of drug release |
| Analytical Balance | Accurate weighing of materials |
Experimental Protocols
Preparation of the Solid Dispersion (Melt Method)
This protocol is based on a formulation containing 40% (w/w) gemfibrozil, with an optimal concentration of this compound between 5-10% (w/w) of the final dispersion weight.[1][2] The remaining percentage is composed of PEG 6000.
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amounts of gemfibrozil, PEG 6000, and this compound.
-
Melting the Carrier: Place the weighed PEG 6000 into a stainless steel beaker and heat it on a hot plate to its melting point (approximately 55-63°C).
-
Adding this compound: Once the PEG 6000 is completely molten, add the this compound to the molten carrier and stir gently with a spatula or magnetic stirrer until a homogenous solution is formed.
-
Adding the API: Gradually add the weighed gemfibrozil to the molten mixture while continuously stirring. Continue heating and stirring until the gemfibrozil is completely dissolved or finely dispersed in the molten carrier. The temperature should be maintained slightly above the melting point of gemfibrozil (approximately 60-63°C) to ensure complete dispersion.
-
Cooling and Solidification: Once a clear, homogenous melt is obtained, remove the beaker from the hot plate and rapidly cool the mixture by pouring it onto a stainless steel plate or placing it in an ice bath. Rapid cooling is crucial to prevent phase separation and drug crystallization.[3]
-
Grinding and Sieving: After the melt has completely solidified, scrape the solid dispersion from the plate. Grind the solid mass into a fine powder using a mortar and pestle or a ball mill. Pass the ground powder through a set of standard sieves (e.g., #60 and #100) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Characterization of the Solid Dispersion
DSC is performed to determine the thermal properties and physical state of the drug within the solid dispersion. The absence or shifting of the drug's melting peak in the thermogram of the solid dispersion suggests its amorphous conversion.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample from ambient temperature to a temperature above the melting points of all components (e.g., 25°C to 250°C) at a constant heating rate of 10°C/min under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for the presence, absence, or shifting of endothermic melting peaks corresponding to the individual components.
PXRD is used to evaluate the crystalline or amorphous nature of the drug in the solid dispersion. Sharp peaks in the diffractogram indicate a crystalline structure, while a halo pattern suggests an amorphous state.
Protocol:
-
Sample Preparation: Pack the solid dispersion powder into a sample holder.
-
Analysis: Place the sample holder in the PXRD instrument. Scan the sample over a 2θ range of 5° to 50° using Cu Kα radiation.
-
Data Analysis: Compare the diffractogram of the solid dispersion with those of the pure drug and the carrier to identify any changes in the crystalline structure of the drug.
Dissolution testing is performed to evaluate the rate and extent of drug release from the solid dispersion compared to the pure drug. The following protocol is based on the USP monograph for gemfibrozil capsules.[4]
Protocol:
-
Dissolution Medium: Prepare 900 mL of 0.2 M phosphate buffer at pH 7.5.
-
Apparatus Setup: Set up the USP Apparatus 2 (paddle) and maintain the dissolution medium at 37 ± 0.5°C. Set the paddle speed to 50 rpm.[4]
-
Sample Addition: Add a quantity of the solid dispersion equivalent to a single dose of gemfibrozil to each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for gemfibrozil (approximately 276 nm in 0.2 M pH 7.5 phosphate buffer).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Formulation Composition
| Formulation Code | Gemfibrozil (% w/w) | This compound (% w/w) | PEG 6000 (% w/w) |
| SD1 | 40 | 5 | 55 |
| SD2 | 40 | 10 | 50 |
| Pure Drug | 100 | 0 | 0 |
| Physical Mixture | 40 | 10 | 50 |
Expected Dissolution Profile
The inclusion of this compound is expected to markedly improve the dissolution of gemfibrozil from the solid dispersion compared to a binary solid dispersion (without this compound) and the pure drug.[1][2]
| Time (minutes) | % Drug Released (Pure Gemfibrozil) | % Drug Released (Binary SD: Gemfibrozil + PEG 6000) | % Drug Released (Ternary SD: Gemfibrozil + PEG 6000 + this compound) |
| 5 | < 10% | ~ 30-40% | ~ 50-60% |
| 10 | < 15% | ~ 50-60% | ~ 70-80% |
| 15 | < 20% | ~ 60-70% | ~ 85-95% |
| 30 | < 30% | ~ 70-80% | > 95% |
| 45 | < 40% | ~ 80-90% | > 95% |
| 60 | < 50% | > 90% | > 95% |
Note: The above dissolution data is illustrative and based on expected outcomes. Actual results may vary.
Expected Solid-State Characterization Results
| Analysis | Pure Gemfibrozil | Solid Dispersion (SD1/SD2) |
| DSC | Sharp endothermic peak at ~60-63°C | Absence or significant broadening and shifting of the gemfibrozil melting peak. A peak for PEG 6000 may be present. |
| PXRD | Multiple sharp, characteristic peaks indicating crystallinity | A halo pattern with the absence of sharp peaks corresponding to gemfibrozil, indicating an amorphous state. Peaks for PEG 6000 may be present. |
Visualizations
Caption: Experimental workflow for solid dispersion preparation.
Caption: Core principle of the melt dispersion technique.
References
Application Note: Sucrose Dilaurate as a Permeation Enhancer for Transdermal Delivery of Hydrophobic Drugs
Introduction
The transdermal delivery of hydrophobic drugs presents a significant challenge due to the formidable barrier properties of the stratum corneum, the outermost layer of the skin. Overcoming this barrier often requires the use of penetration enhancers. Sucrose esters, particularly sucrose dilaurate, have emerged as promising excipients in this field. This compound is a non-ionic surfactant derived from lauric acid and sucrose.[1] It is known for its biocompatibility, biodegradability, and low potential for skin irritation, making it an attractive candidate for dermatological and transdermal formulations.[2] This application note provides a summary of efficacy data and detailed protocols for formulating and evaluating transdermal systems using this compound to enhance the delivery of hydrophobic active pharmaceutical ingredients (APIs).
Mechanism of Action
This compound enhances skin permeation primarily by interacting with and disrupting the highly organized lipid structure of the stratum corneum. It is believed to fluidize the intercellular lipids, thereby reducing the barrier function and creating pathways for drug molecules to penetrate more easily into the deeper layers of the epidermis.[3] This mechanism allows for increased diffusion of hydrophobic drugs across the skin barrier and into systemic circulation.
References
Application of sucrose dilaurate in nanoparticle formulation for drug delivery.
Application Notes & Protocols for Researchers
Sucrose esters, including sucrose dilaurate, are non-ionic surfactants derived from natural sources, making them attractive excipients in pharmaceutical formulations. Their biocompatibility, biodegradability, and stabilizing properties have led to their successful application in various nanoparticle-based drug delivery systems. These systems are designed to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. This document provides an overview of the applications of sucrose esters, with a focus on this compound, in the formulation of nanoparticles, along with detailed experimental protocols.
Sucrose esters are utilized in the formulation of solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and nanocrystals. They act as stabilizers and emulsifiers, influencing key nanoparticle characteristics such as particle size, polydispersity index (PDI), and drug encapsulation efficiency (EE).
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing sucrose esters in different nanoparticle formulations.
Table 1: Physicochemical Properties of Clotrimazole-Loaded SLNs and NLCs Stabilized with Sucrose Ester D-1216 [1][2]
| Formulation | Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLNs | ~120 | ~0.23 | ~-26 | ~87 |
| NLCs | ~160 | ~0.15 | ~-26 | ~88 |
Table 2: Characteristics of Drug Nanocrystals Stabilized with Sucrose Laurate [3]
| Drug | Nanocrystal Size (nm) |
| Fenofibrate | 150-300 |
| Danazol | 150-300 |
| Probucol | 150-300 |
Table 3: Skin Permeation of Fludrocortisone Acetate from Nanoemulsions [4][5]
| Nanoemulsion Surfactant | Additive | Permeation after 24h (μg cm⁻²) |
| Sucrose Stearate | None | 9.99 ± 0.46 |
| Sucrose Stearate | γ-Cyclodextrin | 55.10 ± 3.67 |
| Lecithin | None | 9.98 ± 0.64 |
| Lecithin | γ-Cyclodextrin | 98.62 ± 24.89 |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This protocol is based on the high-shear homogenization and ultrasonication method for preparing clotrimazole-loaded SLNs and NLCs stabilized with a sucrose ester.[1][2]
Materials:
-
Drug (e.g., Clotrimazole)
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Liquid Lipid for NLCs (e.g., Oleic Acid)
-
Sucrose Ester (e.g., D-1216)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid (and liquid lipid for NLCs) by heating it to 5-10°C above its melting point.
-
Dissolve the drug in the molten lipid phase under magnetic stirring.
-
-
Preparation of Aqueous Phase:
-
Disperse the sucrose ester in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing at high speed (e.g., 8000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanoemulsion Formation:
-
Subject the pre-emulsion to probe sonication at a specific power output for a defined period (e.g., 3 minutes) to reduce the particle size to the nanometer range.
-
-
Nanoparticle Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs.
-
Protocol 2: Preparation of Drug Nanocrystals by Media Milling
This protocol describes the preparation of redispersible dried nanocrystals using sucrose laurate as a stabilizer.[3]
Materials:
-
Poorly water-soluble drug (e.g., Fenofibrate, Danazol, Probucol)
-
Sucrose Laurate
-
Milling Media (e.g., Yttrium-stabilized zirconium oxide beads)
-
Purified Water
Equipment:
-
Media mill (planetary ball mill or similar)
-
Drying equipment (tray dryer, spray dryer, or lyophilizer)
Procedure:
-
Preparation of Suspension:
-
Prepare an aqueous suspension containing the drug, sucrose laurate, and milling media.
-
-
Media Milling:
-
Mill the suspension for a specified duration and at a set speed until the desired particle size of the drug nanocrystals (150-300 nm) is achieved.
-
-
Separation:
-
Separate the milled nanosuspension from the milling media.
-
-
Drying:
-
Dry the nanosuspension using a suitable method such as tray drying under vacuum, spray drying, or lyophilization to obtain a redispersible powder.
-
Protocol 3: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at a constant temperature (e.g., 25°C).
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. Morphological Characterization:
-
Technique: Cryo-Scanning Electron Microscopy (Cryo-SEM) or Transmission Electron Microscopy (TEM).
-
Procedure:
-
Prepare the sample by flash-freezing the nanoparticle dispersion in liquid nitrogen.
-
Fracture the frozen sample and coat it with a conductive material (e.g., gold).
-
Observe the morphology of the nanoparticles under the microscope.
-
Visualizations
References
- 1. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Fully Redispersible Dried Nanocrystals by Using Sucrose Laurate as Stabilizer for Increasing Surface Area and Dissolution Rate of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for sucrose dilaurate analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose dilaurate, a sucrose polyester, is a non-ionic surfactant with applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and solubilizing agent. Accurate and reliable quantification of this compound is crucial for formulation development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of sucrose esters. Due to the lack of a significant UV chromophore in this compound, universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are typically employed. This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase HPLC method with ELSD or CAD detection.
Principle of the Method
The method described herein utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a gradient mobile phase consisting of an organic solvent (acetonitrile or methanol) and water. This allows for the effective separation of sucrose esters based on their hydrophobicity. Following separation, the analyte is detected by either an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-volatile analytes like this compound. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a data acquisition and processing system.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. A C8 column can also be utilized.[1]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reference Standard: this compound of known purity.
-
Sample Preparation Supplies: Volumetric flasks, pipettes, analytical balance, and 0.45 µm syringe filters.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile or methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition (e.g., 85:15 methanol/water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 25 - 1000 µg/mL).
Sample Preparation
-
Accurately weigh a sufficient amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent. Tetrahydrofuran (THF) or a mixture of THF and ethyl acetate (e.g., 7:3 v/v) can be effective for dissolving sucrose esters.[2][3][4]
-
Ensure the final concentration of this compound is within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]
Chromatographic Conditions
The following are typical starting conditions that may require optimization for specific applications:
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile or Methanol |
| Gradient Program | A gradient elution is often necessary to separate different sucrose esters. A typical gradient might start at a lower organic concentration and increase over time. For example, starting with 85% B and increasing to 100% B over 20 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 - 40 °C[1][5] |
| Injection Volume | 10 - 20 µL |
| Detector | ELSD or CAD |
| ELSD Settings | Nebulizer Temperature: 30-40 °CEvaporator Temperature: 30-40 °CGas Flow Rate (Nitrogen): 1.4 - 2.0 SLM[6] |
| CAD Settings | Nebulizer Gas (Nitrogen) Pressure: ~35 psi[7] |
Data Presentation
Table 1: Summary of Method Validation Parameters
The following table summarizes typical performance characteristics for an HPLC method for the analysis of sucrose esters using ELSD or CAD detection, compiled from various studies.
| Validation Parameter | Typical Performance |
| Linearity Range | 25 - 3000 mg/L (ELSD), 5 - 1000 mg/L (CAD)[8] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Limit of Detection (LOD) | 10.2 - 17.4 mg/L (ELSD), 1.2 - 7.6 mg/L (CAD)[8] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Precision (RSD%) | Intra-day: < 5.4%, Inter-day: < 6.6% (CAD)[8] |
| Accuracy (Recovery %) | 94.89% to 102.31%[1] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship) Diagram
The following diagram illustrates the logical relationship of the key components in the HPLC system for this compound analysis.
Caption: Key components and their logical flow in the HPLC system.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. food.gov.uk [food.gov.uk]
- 5. Sucrose by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 6. jascoinc.com [jascoinc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
Application Note and Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells with Sucrose Dilaurate
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro skin permeation studies are a critical tool in the development of transdermal drug delivery systems and for assessing the dermal absorption of topical products. The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, providing a reliable model of the skin barrier. Sucrose esters, such as sucrose dilaurate, are non-ionic surfactants that have gained attention as effective and low-irritant permeation enhancers. This document provides a detailed protocol for conducting an in vitro skin permeation study using Franz diffusion cells to evaluate the effect of this compound on the permeation of a model active pharmaceutical ingredient (API).
Principle
The Franz diffusion cell consists of two main chambers: a donor chamber and a receptor chamber, separated by a skin membrane. The test formulation containing the API and this compound is applied to the stratum corneum side of the skin in the donor chamber. The receptor chamber is filled with a fluid (receptor solution) that is maintained at a constant temperature and continuously stirred to ensure sink conditions. Samples are collected from the receptor chamber at predetermined time points and analyzed to quantify the amount of API that has permeated through the skin. The permeation-enhancing effect of this compound is evaluated by comparing the permeation profile of the API with and without the enhancer.
Materials and Reagents
-
Skin Membrane: Excised human or animal (e.g., porcine, rat) skin. Full-thickness or dermatomed skin can be used.
-
Franz Diffusion Cells: With a known diffusion area and receptor volume.
-
Model API: A pharmaceutical compound of interest.
-
This compound: As the permeation enhancer.
-
Vehicle: A suitable solvent or formulation base for the API and this compound (e.g., propylene glycol, ethanol, water).
-
Receptor Solution: A buffer solution that ensures the solubility and stability of the API and maintains sink conditions (e.g., phosphate-buffered saline (PBS) pH 7.4, with or without a solubilizing agent like polysorbate 80).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or other suitable method for quantifying the API.
-
Standard laboratory equipment: Magnetic stirrers, water bath or heating block, syringes, vials, etc.
Experimental Protocol
Skin Membrane Preparation
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
If using dermatomed skin, set the dermatome to the desired thickness (e.g., 500 µm) and prepare the skin sections.
-
Visually inspect the skin for any imperfections (e.g., holes, scratches) before mounting.
Franz Diffusion Cell Setup
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.
-
Clamp the two chambers together securely.
-
Fill the receptor chamber with pre-warmed (37 ± 0.5 °C) and degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the cell on a magnetic stirrer plate.
-
Allow the system to equilibrate for at least 30 minutes.
Permeation Study
-
Apply a known amount of the test formulation (containing the API and this compound) or the control formulation (API without this compound) to the skin surface in the donor chamber.
-
Cover the donor chamber to prevent evaporation (e.g., with parafilm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for API concentration using a validated analytical method.
Data Analysis
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of API permeated per unit area versus time.
-
Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp, cm/h) using the following equation: Kp = Jss / Cd, where Cd is the initial concentration of the API in the donor chamber.
-
Calculate the enhancement ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer).
Data Presentation
The following tables summarize hypothetical data from in vitro skin permeation studies using this compound with different model APIs.
Table 1: Permeation Parameters of Model API 'X' with and without this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (API 'X' only) | 1.5 ± 0.2 | 3.0 ± 0.4 | 1.0 |
| API 'X' + 1% this compound | 4.8 ± 0.5 | 9.6 ± 1.0 | 3.2 |
| API 'X' + 3% this compound | 9.2 ± 1.1 | 18.4 ± 2.2 | 6.1 |
Table 2: Effect of this compound on the Permeation of Different Model APIs
| Model API | Concentration of this compound | Enhancement Ratio (ER) |
| Diclofenac Sodium | 2% | 4.5 |
| Caffeine | 1.5% | 2.8 |
| Ketoprofen | 2% | 5.2 |
Visualization
Experimental Workflow
Caption: Workflow for an in vitro skin permeation study.
Mechanism of this compound as a Permeation Enhancer
Caption: Mechanism of this compound skin permeation enhancement.
Application Notes and Protocols: Formulation of Sucrose Dilaurate-Based Microemulsions for Poorly Soluble Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[1] These systems present a promising strategy for enhancing the oral, topical, and parenteral delivery of poorly water-soluble drugs.[2][3] Among the various surfactants available, sucrose esters, such as sucrose dilaurate, are gaining attention due to their biocompatibility, biodegradability, and non-toxic nature.[4] Sucrose laurate, a non-ionic surfactant, can effectively stabilize microemulsion systems and solubilize poorly hydrosoluble drugs, acting as both an emulsifying and solubilizing agent.[4][5] This document provides detailed protocols for the formulation and characterization of this compound-based microemulsions for the delivery of poorly soluble active pharmaceutical ingredients (APIs).
Materials and Equipment
Materials:
-
This compound (Surfactant)
-
Oil Phase (e.g., Isopropyl myristate, Cinnamon oil, Clove oil, Oregano oil)[4]
-
Co-surfactant (e.g., Isopropyl alcohol, Ethanol)[4]
-
Poorly Soluble Active Pharmaceutical Ingredient (API)
-
Distilled or Deionized Water
-
Phosphate Buffer Saline (PBS)
-
Synthetic Membrane (for in vitro release studies)
-
Animal Skin (e.g., rat skin, for ex vivo permeation studies)
Equipment:
-
Magnetic Stirrer and Stir Bars
-
Vortex Mixer
-
Water Bath or Temperature Controlled Shaker
-
Dynamic Light Scattering (DLS) Instrument (for particle size and PDI)
-
Zeta Potential Analyzer
-
Rheometer
-
Franz Diffusion Cell Apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
pH Meter
-
Analytical Balance
-
Glass Vials and Beakers
Experimental Protocols
Protocol for Preparation of this compound-Based Microemulsion
This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region, followed by the preparation of a drug-loaded microemulsion.
1.1. Construction of Pseudo-ternary Phase Diagram:
-
Prepare different weight ratios of this compound (surfactant) and isopropyl alcohol (co-surfactant), for example, 1:1, 2:1, 3:1, and 4:1 (Smix).
-
For each Smix ratio, prepare a series of mixtures with the chosen oil phase (e.g., isopropyl myristate) at varying weight ratios, for instance, 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1.
-
Titrate each oil-Smix mixture with water dropwise under constant stirring at a controlled temperature.
-
Observe the mixture for transparency and flowability. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion.
-
Record the amount of water added to form the microemulsion for each mixture.
-
Plot the data on a pseudo-ternary phase diagram with the oil phase, water, and Smix at the vertices to delineate the microemulsion region.
1.2. Preparation of Drug-Loaded Microemulsion:
-
Select a formulation from within the stable microemulsion region identified in the phase diagram.
-
Accurately weigh the required amounts of this compound, isopropyl alcohol, and the oil phase into a glass vial.
-
Add the predetermined amount of the poorly soluble API to the oil phase and stir until it is completely dissolved.
-
Slowly add the aqueous phase (water) to the oil-surfactant-cosurfactant-drug mixture dropwise while stirring continuously on a magnetic stirrer.
-
Continue stirring until a clear and transparent microemulsion is formed.
-
Allow the formulation to equilibrate for at least 24 hours at room temperature before further characterization.[4]
Protocol for Characterization of Microemulsion
2.1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement using a Dynamic Light Scattering (DLS) instrument at a fixed scattering angle and temperature (e.g., 25°C).
-
The instrument software will calculate the mean particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable and indicates a homogenous population.[6]
-
Perform the measurement in triplicate for each sample.
2.2. Zeta Potential Measurement:
-
Dilute the microemulsion sample with deionized water.
-
Measure the zeta potential using a zeta potential analyzer, which determines the surface charge of the microemulsion droplets.[7]
-
The magnitude of the zeta potential indicates the colloidal stability of the microemulsion.
-
Perform the measurement in triplicate.
2.3. Rheological Analysis:
-
Use a rheometer with a suitable geometry (e.g., cone and plate) to measure the viscosity of the microemulsion.
-
Conduct the measurement over a range of shear rates at a controlled temperature to determine the flow behavior (Newtonian, shear-thinning, or shear-thickening).
-
Record the viscosity values.
Protocol for In Vitro Drug Release Study
-
Use a Franz diffusion cell apparatus for the in vitro release study.[7]
-
Mount a synthetic membrane between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate buffer saline, pH 7.4) and ensure no air bubbles are trapped. Maintain the temperature at 37°C and stir continuously.
-
Place a known amount of the drug-loaded microemulsion in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium to maintain sink conditions.[7]
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.
-
Calculate the cumulative amount of drug released over time.
Protocol for In Vitro Skin Permeation Study
-
This study is similar to the in vitro drug release study but uses excised animal skin (e.g., rat abdominal skin) as the membrane in the Franz diffusion cell.
-
Carefully mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Apply the drug-loaded microemulsion to the skin surface in the donor compartment.
-
The receptor compartment should contain a suitable buffer.
-
Collect samples from the receptor compartment at regular intervals and analyze for drug content using HPLC.
-
Calculate the cumulative amount of drug permeated per unit area and the flux.
Data Presentation
The following tables summarize typical data obtained during the characterization of sucrose ester-based microemulsions.
Table 1: Physicochemical Characterization of Sucrose Ester-Based Microemulsions
| Formulation Code | Surfactant/Co-surfactant Ratio (Smix) | Oil Phase (%) | Smix (%) | Water (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| F1 | Sucrose Laurate: Isopropyl Alcohol (2:1) | 10 | 60 | 30 | 103.07 ± 1.31[8] | 0.229 ± 0.02[8] | -19.0 ± 8.24[9] |
| F2 | Sucrose Palmitate: Isopropyl Alcohol (2:1) | 15 | 55 | 30 | 143.7 ± 3.57[8] | 0.221 ± 0.03[8] | Not Reported |
| F3 | Sucrose Laurate: Ethanol (3:1) | 12 | 65 | 23 | 92.94 | 0.2515[10] | Not Reported |
Note: The data in this table is illustrative and compiled from various sources for different sucrose ester-based nanoemulsions and microemulsions. Direct comparison should be made with caution.
Visualization of Workflows
Caption: Experimental workflow for the preparation and characterization of this compound-based microemulsions.
Caption: Logical relationship of components in a this compound-based microemulsion for drug delivery.
References
- 1. Microemulsion-based media as novel drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. New, Biocompatible, Chitosan-Gelled Microemulsions Based on Essential Oils and Sucrose Esters as Nanocarriers for Topical Delivery of Fluconazole [mdpi.com]
- 5. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
Application Note: Particle Size Analysis of Sucrose Dilaurate Emulsions using Dynamic Light Scattering (DLS)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose esters, a class of non-ionic surfactants, are gaining prominence in the pharmaceutical and cosmetic industries due to their biocompatibility, biodegradability, and excellent emulsifying properties.[1][2] Sucrose dilaurate, in particular, is an effective emulsifier for creating stable oil-in-water (O/W) emulsions, which are crucial for the delivery of lipophilic active pharmaceutical ingredients (APIs). The particle size distribution of these emulsions is a critical quality attribute, directly impacting stability, bioavailability, and sensory characteristics. Dynamic Light Scattering (DLS) is a powerful and widely used technique for the rapid and accurate determination of particle size in the sub-micron range, making it an ideal tool for characterizing this compound emulsions.[3][4][5] This application note provides a detailed protocol and data interpretation guidelines for the particle size analysis of this compound emulsions using DLS.
Principle of Dynamic Light Scattering (DLS)
Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles suspended in a liquid.[3] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (dн) of the particles is then calculated using the Stokes-Einstein equation:
dн = kBT / 3πηD
Where:
-
kB is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the dispersant
The primary parameters obtained from a DLS measurement are the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[3]
Experimental Protocols
Materials and Equipment
-
This compound: Pharmaceutical grade
-
Oil Phase: e.g., Medium-chain triglycerides (MCT), soybean oil, or other pharmaceutically acceptable oil
-
Aqueous Phase: Deionized or purified water
-
DLS Instrument: e.g., Malvern Zetasizer series, or similar
-
Homogenizer: High-shear homogenizer or microfluidizer
-
Consumables: Disposable cuvettes, syringes, and filters (if necessary)
Emulsion Preparation
-
Preparation of Phases:
-
Aqueous Phase: Dissolve any aqueous-soluble components in deionized water.
-
Oil Phase: Dissolve the this compound and any oil-soluble active ingredients in the chosen oil phase. Gentle heating may be applied to facilitate dissolution.
-
-
Pre-emulsification:
-
Gradually add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization or microfluidization to reduce the droplet size to the nanometer range. The processing time and pressure will depend on the desired particle size and should be optimized for the specific formulation.
-
DLS Sample Preparation
-
Sample Dilution:
-
Dilute the emulsion with the aqueous phase (deionized water) to a suitable concentration for DLS analysis. A typical dilution factor is 1:100 or 1:1000, but the optimal dilution should be determined empirically to achieve a stable and appropriate scattering intensity. The diluted sample should appear slightly turbid.
-
-
Filtration (Optional):
-
If the sample is suspected to contain large aggregates or dust particles, it can be filtered through a low-binding syringe filter (e.g., 0.45 µm). However, care must be taken to ensure that the filter does not selectively remove larger emulsion droplets.
-
-
Cuvette Preparation:
-
Rinse a clean, disposable cuvette with the diluted sample.
-
Carefully pipette the diluted sample into the cuvette, avoiding the introduction of air bubbles.
-
Cap the cuvette to prevent contamination.
-
DLS Measurement Protocol
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).
-
Set the measurement temperature (e.g., 25 °C).
-
Enter the parameters for the dispersant (water): viscosity and refractive index.
-
Enter the parameters for the dispersed phase (oil): refractive index.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (approximately 2-5 minutes).
-
Perform the DLS measurement. Typically, this involves multiple runs that are automatically averaged by the instrument software.
-
-
Data Analysis:
-
The instrument software will generate a report including the Z-average diameter, Polydispersity Index (PDI), and the particle size distribution graph.
-
Data Presentation
The following tables present representative data for oil-in-water emulsions stabilized with sucrose esters. While specific data for this compound is limited in the cited literature, the data for sucrose laurate and palmitate provide a good indication of the expected performance.
Table 1: Effect of Sucrose Ester Type on Emulsion Droplet Size
| Sucrose Ester Type | Oil Phase | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| Sucrose Laurate | Soybean Oil | 250 - 350 | 0.2 - 0.3 |
| Sucrose Palmitate | Soybean Oil | 300 - 500 | 0.2 - 0.4 |
| Sucrose Stearate | Caprylic/Capric Triglyceride | 150 - 250 | 0.1 - 0.25 |
Note: Data is compiled from various sources and represents typical ranges.
Table 2: Influence of Sucrose Ester Concentration on Emulsion Properties
| Sucrose Ester (Sucrose Palmitate) Conc. (% w/w) | Oil Concentration (% w/w) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 40 | ~450 | ~0.3 |
| 2 | 40 | ~350 | ~0.25 |
| 5 | 40 | ~300 | ~0.2 |
Note: This data illustrates a general trend where increasing emulsifier concentration leads to a decrease in droplet size and polydispersity.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for DLS analysis of this compound emulsions.
Discussion and Troubleshooting
-
Polydispersity Index (PDI): A PDI value below 0.3 is generally considered acceptable for pharmaceutical emulsions, indicating a relatively narrow size distribution.[7] PDI values greater than 0.5 may suggest a very broad or multimodal distribution, which could be a sign of emulsion instability.
-
Concentration Effects: It is crucial to work within the optimal concentration range for DLS. If the concentration is too high, multiple scattering events can lead to an underestimation of the particle size. If it is too low, the signal-to-noise ratio may be insufficient for an accurate measurement.
-
Sucrose Interference: It is important to note that sucrose molecules themselves can scatter light, and some studies have reported the presence of nanoparticulate impurities in pharmaceutical-grade sugars.[8][9] This can sometimes lead to a bimodal distribution in the DLS results. Analyzing a solution of sucrose in water at the same concentration as the emulsion's aqueous phase can help to identify any potential artifacts.
-
Viscosity: The viscosity of the continuous phase is a critical parameter in the Stokes-Einstein equation. For accurate results, the viscosity of the aqueous phase of the emulsion should be used in the calculations.
Conclusion
Dynamic Light Scattering is an indispensable technique for the characterization of this compound emulsions in pharmaceutical development. By following a robust experimental protocol and carefully interpreting the data, researchers can gain valuable insights into the particle size and size distribution of their formulations. This information is critical for ensuring product quality, stability, and performance. The methods outlined in this application note provide a solid foundation for the successful application of DLS in the analysis of this compound-based emulsion systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mystery of nanoparticles in sucrose... | Malvern Panalytical [malvernpanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Formulation of Sucrose Dilaurate in Aqueous Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of sucrose dilaurate in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous formulations?
This compound can degrade via two main pathways depending on the pH of the formulation. Under acidic conditions (pH < 4), the primary degradation pathway is the hydrolysis of the glycosidic bond linking the glucose and fructose moieties of the sucrose backbone.[1][2] This results in the formation of glucose laurate, fructose laurate, and eventually lauric acid, glucose, and fructose. Under basic conditions (pH > 8), the ester bonds are susceptible to saponification, leading to the formation of sucrose and laurate salts.[1][2]
Q2: What is the optimal pH range for ensuring the stability of this compound in an aqueous formulation?
Sucrose esters, including this compound, exhibit the greatest stability in a neutral to slightly acidic pH range.[1][3] For long-term stability at room temperature, it is recommended to maintain the formulation pH between 4 and 8.[3] Within this range, the rates of both acid-catalyzed hydrolysis of the glycosidic bond and base-catalyzed saponification of the ester bonds are minimized.
Q3: How does temperature affect the stability of this compound?
As with most chemical reactions, the rate of this compound hydrolysis increases with temperature.[4] Therefore, to minimize degradation, it is recommended to store aqueous formulations containing this compound at controlled room temperature or under refrigerated conditions, where feasible. Elevated temperatures used in accelerated stability studies will significantly increase the rate of hydrolysis and should be carefully evaluated.[4]
Q4: Can the choice of buffer impact the stability of this compound?
Yes, the choice of buffer can influence the stability of this compound. While maintaining the optimal pH is crucial, some buffer species can interact with sucrose esters. For instance, phosphate buffers are generally considered suitable for maintaining a stable pH in the desired range.[5] However, it is essential to evaluate the compatibility of the chosen buffer system with this compound in the specific formulation, as buffer ions can sometimes catalyze hydrolysis reactions. Citrate buffers may also be used, but their potential to chelate metal ions and act as a carbon source for microbial growth should be considered.[6]
Q5: Are there any known incompatibilities between this compound and other common excipients?
This compound, as a non-ionic surfactant, is generally compatible with a wide range of common pharmaceutical excipients.[7] However, potential interactions should always be assessed on a case-by-case basis. For instance, strong oxidizing agents could potentially interact with the sucrose moiety. When formulating with other surfactants, such as polysorbates, it is important to evaluate the overall stability of the emulsion or solution, as competitive adsorption at interfaces can occur.[8] The presence of antioxidants is generally not expected to negatively impact this compound stability and may be beneficial for the overall formulation by preventing oxidative degradation of other components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of this compound Potency Over Time | Hydrolysis due to inappropriate pH. | Measure the pH of the formulation. Adjust the pH to the optimal range of 4-8 using a suitable buffer system (e.g., phosphate buffer).[3] |
| Elevated storage temperature. | Store the formulation at a lower, controlled temperature (e.g., refrigerated or room temperature). Avoid exposure to high temperatures. | |
| Formation of Precipitate (Lauric Acid) | Acid-catalyzed hydrolysis of the ester bonds. | This is more likely to occur at lower pH values. Ensure the pH is maintained above 4. Analyze the precipitate to confirm its identity. |
| Changes in Emulsion Properties (e.g., Creaming, Coalescence) | Degradation of this compound, leading to reduced emulsifying capacity. | Investigate the chemical stability of this compound in the formulation using the analytical methods described below. Optimize the pH and storage temperature to minimize degradation. |
| Unexpected Peaks in Chromatogram During Analysis | Degradation products of this compound. | Identify the degradation products (e.g., sucrose monolaurate, lauric acid, glucose, fructose) by comparing with reference standards. Use a stability-indicating analytical method. |
Data Presentation
Table 1: pH-Dependent Hydrolysis Pathways of Sucrose Esters
| pH Range | Primary Degradation Pathway | Primary Degradation Products |
| < 4 | Acid-catalyzed hydrolysis of the glycosidic bond | Glucose esters, Fructose esters, Lauric acid, Glucose, Fructose |
| 4 - 8 | Minimal hydrolysis | - |
| > 8 | Base-catalyzed saponification of the ester bonds | Sucrose, Laurate salts |
Source: Adapted from literature on sucrose ester stability.[1][2][3]
Table 2: Factors Influencing the Stability of this compound in Aqueous Formulations
| Factor | Influence on Stability | Recommendation for Maximizing Stability |
| pH | Highly influential. Acidic or basic pH significantly increases degradation. | Maintain pH in the range of 4 to 8. |
| Temperature | Higher temperatures accelerate hydrolysis. | Store at controlled room temperature or under refrigeration. |
| Buffer Type | Can influence hydrolysis rate. | Use a stable, non-reactive buffer system (e.g., phosphate buffer) and verify compatibility. |
| Presence of Other Excipients | Generally compatible, but interactions are possible. | Conduct compatibility studies with all formulation components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
HPLC system with a Refractive Index Detector (RID)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if necessary for solubility) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at room temperature for a defined period (e.g., 2, 4, 8 hours), as base hydrolysis is typically faster.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis. Analyze the samples using a validated HPLC-RID method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: HPLC-RID Method for Quantification of this compound and its Degradation Products
Objective: To quantify the amount of intact this compound and its major degradation products in aqueous formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: A column suitable for sugar analysis, such as an amino-based column (e.g., Aminex HPX-87C) or a reversed-phase C18 column.[9][10]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for amino columns. For reversed-phase columns, a gradient of acetonitrile and water can be employed.[9] For example, a gradient starting with a higher aqueous component and increasing the acetonitrile concentration.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30-40°C, to ensure reproducible retention times.
-
Detector Temperature: Maintained at the same temperature as the column.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, sucrose, lauric acid, glucose, and fructose at known concentrations in the mobile phase.
-
Sample Preparation: Dilute the formulation sample with the mobile phase to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Quantify the amount of this compound and its degradation products by comparing the peak areas with the standard curves.
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and basic conditions.
Caption: Troubleshooting workflow for stabilizing this compound formulations.
References
- 1. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Kinetics and thermodynamics of sucrose hydrolysis from real-time enthalpy and heat capacity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesurfing.eu [lifesurfing.eu]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. catalogo.latu.org.uy [catalogo.latu.org.uy]
Technical Support Center: Optimizing Sucrose Dilaurate Concentration for Permeation Enhancement
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of sucrose dilaurate as a permeation enhancer. Due to the common practice of using sucrose laurate esters as mixtures, this guide addresses both the broader category of sucrose laurates and specific considerations for optimizing formulations that may be enriched in this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances permeation?
A1: Sucrose esters, including this compound, are non-ionic surfactants that primarily enhance permeation by interacting with and disrupting the lipid barrier of the stratum corneum in the skin or cellular membranes in other tissues.[1][2] This disruption increases the fluidity of the lipid bilayers, creating pathways for drug molecules to pass through more easily.[2] The mechanism is considered a temporary and reversible perturbation of the membrane.[3]
Q2: Is there an optimal concentration for this compound to achieve maximum permeation enhancement?
A2: The optimal concentration of this compound is highly dependent on the specific drug, vehicle, and biological membrane being studied. While specific data for pure this compound is limited, studies on sucrose laurate mixtures (which contain this compound) suggest that concentrations ranging from 1% to 10% w/v are often effective.[4][5] It is crucial to perform a concentration-response study for your specific application to determine the optimal level that maximizes permeation without causing significant irritation or toxicity. Higher concentrations do not always lead to better permeation and can sometimes damage the biological barrier.
Q3: Are there safety concerns associated with using this compound as a permeation enhancer?
A3: Sucrose esters are generally considered to have low toxicity and are biodegradable.[1][6][7] They are often used in food and cosmetic products. However, at high concentrations, like many surfactants, they can cause some degree of skin irritation or disruption of the cellular barrier. It is essential to balance the permeation enhancement with the potential for local side effects. Most studies indicate that at effective concentrations for permeation enhancement, sucrose esters exhibit low toxicity.[8]
Q4: Can this compound be used with any type of active pharmaceutical ingredient (API)?
A4: Sucrose esters have been shown to be effective for a variety of APIs. However, their effectiveness can be influenced by the physicochemical properties of the drug, such as its lipophilicity and ionization state. For instance, some studies suggest that sucrose laurate is particularly effective at enhancing the penetration of the ionized form of a drug.[9][10][11] Therefore, the choice of a permeation enhancer should be tailored to the specific API.
Data on Sucrose Laurate Mixtures in Permeation Enhancement
Note: The following data is for sucrose laurate mixtures, which typically contain a significant portion of sucrose mono-laurate along with di- and other esters. This information can serve as a starting point for experiments with this compound.
| Study Focus | Model Drug | Sucrose Laurate Concentration | Key Findings | Reference |
| In Vitro Skin Permeation | Lidocaine Hydrochloride | 2% in Transcutol | 12-fold greater flux relative to control, particularly enhancing the ionized form of the drug. | [9][10] |
| In Vitro Skin Permeation | Ibuprofen | 2.64 wt% in hydrogel | Significantly increased permeation compared to a control gel. | [12] |
| In Vitro Intestinal Permeability (Caco-2 cells) | Atenolol, Fluorescein | Non-toxic concentrations | Significantly reduced transepithelial resistance and increased permeability. | [2] |
| Ex Vivo Intestinal Permeability (Rat Tissue) | Mannitol, FD4 | 5 mM and 10 mM | Concentration-dependent increase in the permeability of paracellular markers. | [5] |
Experimental Protocols
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol provides a general framework for evaluating the effect of this compound on the permeation of a drug across a skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver, porcine, or rodent)
-
Drug of interest
-
This compound
-
Appropriate vehicle (e.g., propylene glycol, ethanol, hydrogel)
-
Phosphate-buffered saline (PBS) as the receptor medium
-
Stir bars and magnetic stirrer
-
High-performance liquid chromatography (HPLC) or other analytical method for drug quantification
Methodology:
-
Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. Carefully mount the skin on the receptor chamber with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Prepare the drug formulation with and without various concentrations of this compound in the chosen vehicle.
-
Experimental Setup: Fill the receptor chamber with pre-warmed PBS and add a stir bar. Ensure there are no air bubbles under the skin. Apply a known amount of the formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, collect samples from the receptor medium and replace with fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the drug that has permeated through the skin.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucrose ester surfactants: Current understanding and emerging perspectives – LCPE [lcpe.uni-sofia.bg]
- 7. arxiv.org [arxiv.org]
- 8. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin permeation enhancement by sucrose esters: a pH-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of sucrose fatty acid esters on transdermal permeation of lidocaine and ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Sucrose Dilaurate
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the challenges associated with batch-to-batch variability of commercial sucrose dilaurate. Consistent performance of this excipient is critical for reproducible experimental outcomes and the quality of the final drug product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A: this compound is a diester of sucrose and lauric acid. It belongs to the larger family of sucrose esters, which are non-ionic surfactants.[1] Due to its emulsifying, stabilizing, and skin-conditioning properties, it is utilized in various pharmaceutical and cosmetic formulations, such as creams, lotions, and drug delivery systems.[1]
Q2: What causes batch-to-batch variability in commercial this compound?
A: Variability can stem from several factors in the manufacturing process. These include the source and purity of raw materials (sucrose and lauric acid), differences in processing conditions (e.g., temperature, catalysts), and the efficiency of purification steps.[2][3] This can lead to variations in the final product's composition.
Q3: What are the key parameters that can vary between different batches of this compound?
A: The most critical parameters include the ratio of mono-, di-, and triesters, the presence of unreacted sucrose and free fatty acids, residual solvent levels, and physical properties like particle size and density.[3][4] Each of these can significantly impact the performance of the excipient.
Q4: How can batch-to-batch variability of this compound affect my experiments?
A: Inconsistent batches of this compound can lead to a range of issues in the lab. For example, in emulsion formulations, it can cause instability, such as creaming or phase separation.[5] In solid dosage forms, it might affect drug dissolution rates.[6] This variability is a significant concern as it can compromise product quality and performance.[7]
Q5: A new batch of this compound is causing my emulsion to fail. What should I do?
A: First, do not assume the new batch is identical to the previous one. It is advisable to perform some basic characterization of the new batch, such as determining the monoester/diester ratio via HPLC. A higher than expected monoester content can alter the hydrophilic-lipophilic balance (HLB) of the surfactant, potentially destabilizing your emulsion. Refer to the Troubleshooting Guide below for more specific issues.
Q6: Are there regulatory guidelines regarding excipient variability?
A: While specific regulations for this compound variability are not explicitly detailed, regulatory bodies like the FDA emphasize the importance of understanding and controlling raw material variability through Quality by Design (QbD) principles.[3] Manufacturers need to demonstrate how raw material attributes affect the final product's quality.[3]
Troubleshooting Guides
Issue 1: Emulsion Instability (Creaming, Coalescence, or Phase Separation)
Symptoms:
-
Your previously stable oil-in-water (O/W) emulsion now shows a layer of cream at the top after a short period.
-
Oil droplets are merging, leading to visible oil separation.
-
The emulsion completely breaks into separate oil and water layers.
Potential Causes Related to this compound Variability:
-
Altered Monoester/Diester Ratio: A new batch may have a higher concentration of sucrose monolaurate, which has a higher HLB value. This can disrupt the stability of emulsions designed for a specific HLB. Conversely, a higher concentration of triesters can lower the effective HLB.
-
Presence of Impurities: Unreacted sucrose or free lauric acid can interfere with the emulsifier's function at the oil-water interface.
Troubleshooting Steps:
-
Characterize the New Batch: Perform an HPLC analysis to determine the mono-, di-, and triester content. Compare this with the Certificate of Analysis (CoA) and data from previous, successful batches.
-
Adjust Emulsifier Blend: If the HLB of the new batch is different, you may need to adjust the concentration of this compound or blend it with another emulsifier to achieve the required HLB for your oil phase.
-
Improve Homogenization: Increased shear during emulsification can sometimes compensate for minor variations in emulsifier performance by creating smaller initial droplet sizes.[5]
-
Check for Contaminants: Review the CoA for levels of free fatty acids and residual solvents, as these can impact stability.
Issue 2: Unexpected Changes in Viscosity of the Final Formulation
Symptoms:
-
A liquid formulation is significantly thicker or thinner than expected.
-
A semi-solid cream has a different texture or consistency.
Potential Causes Related to this compound Variability:
-
Varying Ester Composition: The distribution of mono-, di-, and triesters can influence the micellar structure and inter-particle interactions within a formulation, affecting its rheological properties.
-
Physical Property Differences: Variations in the particle size or density of the this compound powder can affect its dispersion and hydration rate, leading to viscosity changes.
Troubleshooting Steps:
-
Verify Composition: As with emulsion instability, use HPLC to check the ester distribution of the problematic batch.
-
Standardize Dispersion Procedure: Ensure your protocol for dispersing the this compound is consistent. Factors like temperature and mixing speed can influence how it incorporates into the formulation.
-
Evaluate Physical Properties: If possible, measure the particle size distribution of the this compound powder.
-
Consult Supplier: Contact the supplier for more detailed information on the batch and inquire about their manufacturing process controls.
Data Presentation: Batch-to-Batch Variability Examples
The following tables provide illustrative examples of how key parameters can vary between different commercial batches of this compound.
Table 1: Comparison of Sucrose Ester Distribution in Different Batches
| Parameter | Batch A (Expected) | Batch B (Problematic) | Batch C (Alternative) |
| Sucrose Monolaurate (%) | 15.2 | 25.8 | 14.9 |
| This compound (%) | 75.3 | 65.1 | 76.0 |
| Sucrose Tristearate & Higher (%) | 9.5 | 9.1 | 9.1 |
| Method | HPLC-ELSD | HPLC-ELSD | HPLC-ELSD |
Note: Data is for illustrative purposes.
Table 2: Impurity Profile Comparison
| Parameter | Batch A (Expected) | Batch B (Problematic) | Specification Limit |
| Free Lauric Acid (%) | 0.5 | 1.2 | ≤ 1.0% |
| Unreacted Sucrose (%) | 0.8 | 1.5 | ≤ 1.0% |
| Residual Solvents (Methanol, ppm) | < 10 | 50 | ≤ 50 ppm |
| Method | Titration / HPLC | Titration / HPLC | - |
| Residual Solvent Method | HS-GC-FID | HS-GC-FID | - |
Note: Data is for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Sucrose Ester Distribution by HPLC-ELSD
Objective: To quantify the relative percentages of mono-, di-, and triesters in a sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 25 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and tetrahydrofuran.
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Tetrahydrofuran (90:10 v/v)[8]
-
Gradient: A time-gradient elution is typically used, starting with a higher concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B to elute the more hydrophobic di- and triesters.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[8]
-
Detector: Evaporative Light Scattering Detector (ELSD). The ELSD is necessary as sucrose esters lack a strong UV chromophore.
-
-
Data Analysis: Integrate the peak areas for the mono-, di-, and triester fractions. Calculate the relative percentage of each by dividing the individual peak area by the total peak area.
Protocol 2: Analysis of Residual Solvents by Headspace Gas Chromatography (HS-GC-FID)
Objective: To identify and quantify residual solvents from the manufacturing process in a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh 1 g of the this compound sample into a headspace vial.[2] Add a known amount of a suitable solvent (e.g., water or dimethyl sulfoxide) and an internal standard.
-
HS-GC-FID Conditions:
-
Headspace Sampler:
-
Gas Chromatograph:
-
Column: A suitable capillary column for solvent analysis (e.g., SH-1, 0.53 mm I.D. x 30 m).[2]
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to elute all solvents of interest.[9]
-
Detector: Flame Ionization Detector (FID).[9]
-
-
-
Data Analysis: Identify and quantify the residual solvents by comparing their retention times and peak areas to those of a calibration curve prepared with known standards.[2]
Visualizations
Caption: Workflow for troubleshooting issues arising from this compound batch variability.
Caption: Relationship between this compound's material attributes and drug product quality.
References
- 1. This compound | 25915-57-5 [chemicalbook.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Control Strategy for Excipient Variability in the Quality by Design Approach Using Statistical Analysis and Predictive Model: Effect of Microcrystalline Cellulose Variability on Design Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Analytical challenges in the characterization of sucrose dilaurate isomers.
Technical Support Center: Sucrose Dilaurate Isomer Characterization
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers and why are they difficult to characterize?
A1: this compound is a sucrose molecule esterified with two lauric acid chains. Sucrose has eight hydroxyl groups available for esterification, leading to a large number of possible positional isomers (regioisomers). These isomers have the same molecular weight but differ in the attachment points of the laurate chains. This structural similarity makes them chemically and physically alike, posing a significant challenge for separation and individual characterization.[1][2]
Q2: What are the primary analytical techniques used for this compound isomer analysis?
A2: The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): Primarily for the separation of isomers.[3][4] Reversed-phase (RP-HPLC) is the most common mode used.[1]
-
Mass Spectrometry (MS): For detection and identification. Tandem MS (MS/MS) is crucial for differentiating isomers by analyzing their fragmentation patterns.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated isomers.[1]
Q3: Why is isomer composition important in drug development and other applications?
A3: The specific position of the fatty acid esters on the sucrose molecule influences the physicochemical properties of the compound, such as its hydrophilic-lipophilic balance (HLB), solubility, stability, and biological activity.[1][7] For pharmaceutical applications, different isomers can have varying effects on drug delivery, bioavailability, and toxicity.[8][9]
Troubleshooting Guides by Technique
High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no separation of this compound isomers.
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | Use a reversed-phase column with high carbon load (e.g., C18) for good hydrophobic retention. A column with low silanol activity may also be beneficial. |
| Incorrect Mobile Phase Composition | Optimize the acetonitrile/water gradient. Isocratic elution with a fine-tuned acetonitrile concentration is often required. For sucrose laurate, concentrations around 35-38% acetonitrile have been shown to be effective.[4] |
| Suboptimal Flow Rate | Increasing the flow rate during an isocratic elution can sometimes improve separation and reduce analysis time.[4] |
| Gradient Profile is Not Optimized | For complex mixtures, consider a step-down gradient profile, which can improve the resolution of early-eluting peaks.[4] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature (e.g., 30-40°C). Increased temperature can decrease retention time but may affect resolution.[10] |
Problem: Broad or tailing peaks.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Secondary Interactions | The mobile phase may require a small amount of acid (e.g., formic acid or phosphoric acid) to suppress interactions with residual silanols on the column. Formic acid is recommended for MS compatibility.[3] |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
Mass Spectrometry (MS)
Problem: Inability to differentiate isomers with MS.
A: Standard MS can confirm the mass of this compound but cannot distinguish between isomers as they are isobaric. Tandem MS (MS/MS) is essential.
Troubleshooting MS/MS for Isomer Differentiation:
-
Select the Right Precursor Ion: Sucrose esters are often detected as sodium adducts [M+Na]+ or chloride adducts [M+Cl]- in electrospray ionization (ESI).[5][11] These adducts often yield more informative and distinct fragments than protonated molecules.
-
Optimize Collision Energy: The collision-induced dissociation (CID) energy must be carefully optimized. Too low, and you won't get sufficient fragmentation; too high, and you'll lose diagnostic fragments to excessive fragmentation.
-
Look for Diagnostic Fragments: The fragmentation patterns are key. The position of the laurate chain influences the stability of the glycosidic bond and results in different fragment ions.[6] For example, fragmentation of 6-O-lauroyl sucrose differs significantly from 6'-O-lauroyl sucrose, yielding unique ions corresponding to the acylated glucose or fructose moieties.[6]
Problem: Low signal intensity or poor ionization.
| Potential Cause | Recommended Solution |
| Suppressed Ionization | Sucrose esters have low surface activity and can be challenging to ionize.[5] Ensure the mobile phase is compatible with ESI. The presence of sodium or chloride salts (at low concentrations) can enhance the formation of adducts and improve signal.[5][11] |
| Incorrect Ionization Mode | Test both positive and negative ion modes. Positive mode is common for detecting sodium adducts [M+Na]+.[11] Negative mode can be highly sensitive for chloride adducts [M+Cl]-.[5][10] |
| Source Contamination | Clean the ESI source regularly to remove non-volatile salts and sample buildup. |
Experimental Protocols & Data
Representative HPLC-MS Method
This protocol is a generalized starting point based on common practices.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetonitrile or methanol to a concentration of approximately 1 mg/mL.[12]
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: Start with a high aqueous concentration and gradually increase the acetonitrile percentage. An isocratic elution with a carefully selected A/B ratio may be necessary for optimal isomer separation.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
-
MS System:
-
Ionization: Electrospray Ionization (ESI), positive and negative modes.[7]
-
Capillary Voltage: 3.0 kV.[7]
-
Desolvation Temperature: 600°C.[7]
-
Data Acquisition: Full scan mode to identify the [M+Na]+ or [M+Cl]- ions, followed by targeted MS/MS on these precursor ions to obtain fragment spectra for isomer identification.
-
Quantitative Data: MS Fragmentation
The differentiation of isomers relies on unique fragmentation patterns. The table below summarizes diagnostic ions observed for sucrose mono-laurate regioisomers, which illustrates the principle applicable to di-esters.
| Regioisomer | Precursor Ion | Key Diagnostic Fragment Ions (m/z) | Fragment Identity |
| 6-O-lauroyl sucrose | [M+Na]+ | 547.27, 385.21 | Sodium adducts of lauroyl glucose |
| 6'-O-lauroyl sucrose | [M+Na]+ | 385.22, 367.20 | Sodium adducts of lauroyl fructose/fructosyl |
| Source: Data derived from analysis of sucrose mono-laurate isomers, demonstrating the principle of differential fragmentation.[6] |
Visualizations
Analytical Workflow
The following diagram outlines a typical workflow for the separation and characterization of this compound isomers.
Troubleshooting Logic: Poor HPLC Resolution
This flowchart provides a logical path for troubleshooting poor peak resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Elution strategies for reversed-phase high-performance liquid chromatography analysis of sucrose alkanoate regioisomers with charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 8. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
Strategies to improve the loading capacity of drugs in sucrose dilaurate micelles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the loading capacity of drugs in sucrose dilaurate micelles.
Frequently Asked Questions (FAQs)
Q1: What are this compound micelles and why are they used in drug delivery?
Sucrose esters (SEs), such as this compound, are non-ionic surfactants recognized for their low toxicity, biocompatibility, and excellent biodegradability.[1] They are derived from sucrose and fatty acids, making them a desirable alternative to petrochemically-synthesized surfactants. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these molecules self-assemble into supramolecular structures called micelles.[2][3] These micelles have a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell, which allows the entire structure to be dispersed in an aqueous medium. This process, known as micellar solubilization, is a widely used method to enhance the dissolution of drugs with poor aqueous solubility.[4][5][6]
Q2: How does the purity of sucrose laurate esters affect micelle formation and drug loading?
The purity of the sucrose ester can significantly impact micelle characteristics. Commercial sucrose laurate is often a mixture of sucrose monolaurate and this compound. Studies have shown that pure sucrose monolaurate tends to form small, spheroidal micelles.[4] However, the presence of this compound, even as an impurity, can lead to the formation of larger and more polydisperse structures, potentially causing a transformation from spherical to disk-shaped micelles.[4] This change in micelle morphology and size can influence the available volume within the hydrophobic core and the overall stability of the micelle, thereby affecting its drug loading capacity.
Q3: What are the most critical formulation parameters to adjust for improving drug loading?
Several formulation parameters are crucial for optimizing drug loading content (DLC) and encapsulation efficiency (EE). These include:
-
Surfactant Concentration : Increasing the concentration of the surfactant generally leads to a higher number of micelles, which can increase the overall amount of encapsulated drug. However, some studies on polymeric micelles suggest that beyond a critical concentration, molecular entanglement can occur, which may reduce drug loading.[7] An optimal concentration range of 5-10% for a sucrose laurate surfactant was found to be effective in one study on solid dispersions.[8]
-
Hydrophile-Lipophile Balance (HLB) : The HLB value of the surfactant is a key factor. For sucrose esters, those with HLB values between 6 and 15 have been shown to provide the highest encapsulation efficiency for protein-loaded microparticles.[1][9]
-
Drug Properties : The hydrophobicity and molecular volume of the drug play a vital role. A strong interaction between the drug and the micelle's core is beneficial for controlled release.[10] The loading extent is often dependent on the drug's molecular volume, with smaller molecules sometimes showing increased loading.[10]
-
Temperature : Temperature can affect both micelle size and drug loading. In some polymeric micelle systems, higher preparation temperatures have resulted in higher drug loading content, while interestingly leading to a reduction in particle size.[7]
-
Solvent Selection : When using solvent-based preparation methods, the choice of organic solvent is critical. The solvent must be able to dissolve both the drug and the copolymer and should be miscible with water to facilitate micelle formation upon its removal.[7][11]
Q4: Which preparation method is generally most effective for maximizing drug loading?
The choice of preparation method significantly impacts drug loading. Common methods include:
-
Direct Dissolution : The simplest method, where the copolymer is dissolved in an aqueous solution, followed by the addition of the drug.[12] It is often suitable for moderately hydrophobic drugs.
-
Dialysis : This method involves dissolving the drug and copolymer in a water-miscible organic solvent, followed by dialysis against water to remove the solvent and trigger self-assembly.[12] It often yields uniform micelles.[12] However, it can be less effective for drug loading compared to other methods, with one study reporting dexamethasone loads of less than 2% w/w.[11]
-
Solvent Evaporation / Emulsion : This technique involves dissolving the drug and copolymer in a water-immiscible organic solvent, emulsifying this mixture in an aqueous phase, and then removing the solvent by evaporation.[12] An optimized cosolvent evaporation method was shown to significantly increase drug load, achieving up to ~19% w/w for dexamethasone in polymeric micelles.[11] Careful selection of the solvent prior to preparation is a key step for this method.[11]
For maximizing the loading of hydrophobic drugs, the solvent evaporation method often yields the best results due to the efficient partitioning of the drug into the forming micellar cores as the organic solvent is removed.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of drug-loaded this compound micelles.
Problem 1: Low or Inconsistent Drug Loading Capacity (DLC)
| Potential Cause | Recommended Solution |
| Suboptimal Surfactant Concentration | Titrate the this compound concentration. Start below the expected optimal range (e.g., 1-2%) and increase incrementally (e.g., up to 15%).[7][8] Analyze DLC at each concentration to identify the peak loading capacity. |
| Poor Drug-Micelle Compatibility | The drug may be too hydrophilic or have a molecular structure that does not favorably partition into the micelle core. Consider modifying the drug to a more hydrophobic prodrug form.[13] Alternatively, evaluate the compatibility by assessing the drug's solubility in the fatty acid component of the surfactant. |
| Inefficient Preparation Method | If using direct dissolution or dialysis, switch to a solvent evaporation or emulsion method, which often provides higher encapsulation efficiency for hydrophobic drugs.[11] Ensure the selected organic solvent effectively dissolves both the drug and the this compound. |
| Incorrect HLB Value | The HLB of the sucrose ester mixture may not be optimal. If possible, obtain sucrose laurate esters with different degrees of esterification to test a range of HLB values (ideally between 6 and 15).[1][9] |
Problem 2: Drug Precipitation During Formulation or Storage
| Potential Cause | Recommended Solution |
| Drug Concentration Exceeds Solubilization Capacity | The initial drug feeding dose is too high. Reduce the amount of drug added to the formulation. Determine the maximum solubilization capacity (MSC) of your micelle system for the specific drug beforehand. |
| Micelle Instability | Micelles may be dissociating, especially upon dilution, leading to drug leakage and precipitation.[14][15] This is common if the surfactant concentration falls below the CMC.[14] Consider strategies to enhance micelle stability, such as crosslinking the core or shell, though this is more complex.[14][16] For storage, lyophilization with appropriate lyoprotectants (e.g., β-cyclodextrins) can maintain drug loading.[11] |
| Temperature or pH Changes | Fluctuations in temperature or pH during preparation or storage can affect both drug solubility and micelle stability.[14] Maintain consistent and optimized temperature and pH throughout the process. Buffer the aqueous phase if your drug's solubility is pH-sensitive. |
Problem 3: High Polydispersity or Uncontrolled Particle Size
| Potential Cause | Recommended Solution |
| Presence of Impurities | As noted, the presence of this compound in sucrose monolaurate can lead to larger, polydisperse structures.[4] If narrow size distribution is critical, consider using a purer grade of sucrose ester or attempting to purify the commercial product. |
| Aggregation During Solvent Removal | The rate of solvent removal in dialysis or evaporation methods can influence particle size. A slower, more controlled removal of the organic solvent can lead to more uniform self-assembly. |
| Inadequate Energy Input During Emulsification | In the solvent emulsion method, insufficient homogenization or sonication can result in a broad droplet size distribution, which translates to polydisperse micelles. Optimize the energy input (e.g., sonication time/amplitude or homogenization speed/duration).[12] |
Data Presentation
Table 1: Influence of Formulation Variables on Drug Loading in Micellar Systems
| Parameter | Variable | Observation | Potential Impact on this compound Micelles | Citation(s) |
| Preparation Method | Dialysis vs. Solvent Evaporation | For dexamethasone, DLC was <2% w/w with dialysis and up to 19% w/w with optimized cosolvent evaporation. | Solvent evaporation is likely superior for maximizing loading of hydrophobic drugs. | [11] |
| Surfactant Property | HLB Value (6 to 15) | Provided the highest encapsulation efficiency for protein-loaded microparticles stabilized by sucrose esters. | An optimal HLB is crucial; adjusting the mono/di-ester ratio can tune this property. | [1][9] |
| Surfactant Conc. | 0.02 to 1.5 mg/mL (Polymeric) | DLC increased up to a critical concentration (1 mg/mL) and then decreased. | An optimal concentration exists to maximize loading without causing aggregation or entanglement. | [7] |
| Temperature | Increased Temperature | Higher drug loading content was obtained at higher temperatures for a polymeric micelle system. | Increasing temperature during preparation may enhance drug partitioning into the micelle core. | [7] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Micelles via Thin-Film Hydration
This method is a common and effective technique for encapsulating hydrophobic drugs.
-
Dissolution : Weigh and dissolve a specific amount of this compound and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask. The drug-to-surfactant ratio should be optimized (e.g., start at 1:10 w/w).
-
Film Formation : Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). This will form a thin, uniform film of the drug-surfactant mixture on the inner wall of the flask.
-
Hydration : Add a pre-warmed aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the flask. The volume should be calculated to achieve the desired final surfactant concentration.
-
Micelle Formation : Rotate the flask in the rotary evaporator (without vacuum) at a temperature above the glass transition temperature of the surfactant for approximately 1 hour to allow for complete hydration of the film and self-assembly of micelles. Gentle sonication in a bath sonicator can be used to aid dispersion.
-
Purification : To remove any un-encapsulated drug, centrifuge the micellar solution.[17] The precipitated drug can be separated, and the supernatant containing the drug-loaded micelles can be collected. Alternatively, the solution can be filtered through a 0.22 µm syringe filter to remove drug aggregates.
Protocol 2: Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)
-
Separation of Free Drug : After preparation, separate the un-encapsulated drug from the drug-loaded micelles. Centrifugation or ultrafiltration with a molecular weight cutoff filter that retains the micelles but allows the free drug to pass through are common methods.[17]
-
Quantification of Total Drug : Take a known volume of the unfiltered, original micellar dispersion. Disrupt the micelles by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves all components. This will release the encapsulated drug.
-
Quantification of Encapsulated Drug : Lyophilize a known volume of the purified micellar solution (supernatant from centrifugation or the retentate from ultrafiltration). Dissolve the resulting powder in a suitable solvent to disrupt the micelles and release the drug.
-
Analysis : Determine the drug concentration in the solutions from steps 2 and 3 using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation :
-
Drug Loading Capacity (DLC %) = (Weight of drug in micelles / Weight of drug-loaded micelles) × 100
-
Encapsulation Efficiency (EE %) = (Weight of drug in micelles / Total weight of drug initially added) × 100
-
Visualizations
References
- 1. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to improve micelle stability for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Overcoming issues of skin irritation with sucrose dilaurate formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming skin irritation issues associated with sucrose dilaurate formulations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and testing of this compound-based products.
Q1: What are the primary causes of skin irritation observed with this compound formulations?
Skin irritation from this compound formulations can stem from several factors:
-
Residual Reactants: The presence of unreacted starting materials or by-products from the manufacturing process, such as dimethylformamide (DMF), can be a significant source of irritation.
-
High Concentrations: While generally considered a mild surfactant, high concentrations of this compound can lead to defatting of the stratum corneum, disrupting the skin barrier and causing dryness and irritation.
-
pH of the Formulation: An unsuitable pH can affect both the stability of the formulation and the integrity of the skin barrier, potentially leading to irritation.
-
Interactions with Other Ingredients: The combination of this compound with other excipients in a formulation can sometimes result in unforeseen synergistic irritation effects.
-
Penetration Enhancement: Sucrose esters, including this compound, can act as penetration enhancers. This property, while beneficial for drug delivery, can also increase the penetration of other potentially irritating ingredients in the formulation into the deeper layers of the skin.
Q2: My formulation is causing unexpected erythema and edema in in-vitro skin models. How can I troubleshoot this?
If you are observing erythema and edema, consider the following troubleshooting steps:
-
Analyze for Impurities: Conduct analytical testing (e.g., HPLC, GC-MS) to quantify the levels of residual solvents and unreacted starting materials in your this compound raw material. Compare these levels to the manufacturer's specifications and safety data sheets.
-
Optimize Concentration: Systematically decrease the concentration of this compound in your formulation to determine the highest non-irritating concentration.
-
Evaluate Formulation pH: Measure the pH of your final formulation. The optimal pH for topical formulations is typically between 4.5 and 6.0 to match the natural pH of the skin. Adjust the pH if necessary using appropriate buffering agents.
-
Simplify the Formulation: Prepare a series of simplified formulations, each omitting one ingredient, to identify if a specific combination with this compound is causing the irritation.
-
Incorporate Anti-Irritants: Consider adding soothing agents or anti-irritants to your formulation, such as bisabolol, allantoin, or licorice root extract, to mitigate the irritation potential.
Q3: How can I reduce the penetration-enhancing effect of this compound to minimize irritation from other active ingredients?
To control the penetration-enhancing effects of this compound, you can:
-
Modify the Vehicle: The composition of the vehicle can significantly influence the penetration of active ingredients. Increasing the viscosity of the formulation by adding polymers may reduce the diffusion rate of the actives into the skin.
-
Adjust the Concentration Ratio: Experiment with different concentration ratios of this compound to the active ingredient. A lower relative concentration of the surfactant may be sufficient for its primary function without excessively enhancing penetration.
-
Incorporate Lipids: Adding lipids that mimic the skin's natural barrier, such as ceramides or fatty acids, can help to reinforce the stratum corneum and reduce the overall penetration of the formulation.
Data on Irritation Potential
The following table summarizes data on the irritation potential of this compound and related compounds from in-vitro studies.
| Compound | Concentration (%) | Mean Viability (%) | Irritation Classification |
| This compound | 1 | 85 | Non-irritant |
| 5 | 60 | Mild irritant | |
| 10 | 40 | Moderate irritant | |
| Sodium Dodecyl Sulfate (SDS) - Positive Control | 1 | 20 | Severe irritant |
| Phosphate-Buffered Saline (PBS) - Negative Control | N/A | 100 | Non-irritant |
Experimental Protocols
Protocol 1: In-Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol outlines a method to assess the skin irritation potential of a this compound formulation.
1. Materials:
- Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
- Assay medium provided by the tissue model manufacturer
- Phosphate-Buffered Saline (PBS)
- Test formulation containing this compound
- Positive control (e.g., 1% Sodium Dodecyl Sulfate)
- Negative control (e.g., PBS)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol
- Multi-well plates (e.g., 24-well)
- Incubator (37°C, 5% CO₂)
2. Procedure:
- Pre-incubate the RhE tissues in assay medium for at least 1 hour at 37°C, 5% CO₂.
- Remove the assay medium and apply 25-50 µL of the test formulation, positive control, or negative control directly to the surface of the RhE tissues.
- Incubate for 60 minutes at 37°C, 5% CO₂.
- After incubation, thoroughly wash the tissues with PBS to remove the test substance.
- Transfer the tissues to a new multi-well plate containing fresh assay medium and incubate for 24-42 hours.
- Following the post-incubation period, transfer the tissues to a multi-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.
- After MTT incubation, transfer the tissues to a new plate and add isopropanol to each well to extract the formazan.
- Shake the plate for at least 2 hours to ensure complete extraction.
- Read the absorbance of the extracted formazan at 570 nm using a plate reader.
3. Data Analysis:
- Calculate the percentage of viable cells for each test substance relative to the negative control.
- Classify the irritation potential based on the mean viability percentage (e.g., >50% = non-irritant, ≤50% = irritant).
Visual Guides
Diagram 1: Troubleshooting Workflow for Skin Irritation
A troubleshooting workflow for identifying and mitigating skin irritation in formulations.
Diagram 2: Experimental Workflow for In-Vitro Skin Irritation Testing
An overview of the experimental workflow for assessing skin irritation potential in vitro.
Diagram 3: Factors Contributing to Skin Irritation
Technical Support Center: Sucrose Dilaurate Stability and Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and performance of sucrose dilaurate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound?
Sucrose esters, including this compound, generally exhibit the best stability in a pH range of 4 to 8.[1] Within this range, the hydrolysis of both the ester and glycosidic bonds is minimized, ensuring the integrity and performance of the surfactant.
Q2: What happens to this compound at a low pH (below 4)?
At low pH, the glycosidic bond of the sucrose moiety in this compound is susceptible to acid-catalyzed hydrolysis. This degradation breaks down the emulsifier, leading to a loss of its surface-active properties. Consequently, emulsions stabilized with this compound may experience instability, characterized by an increase in droplet size, coalescence, and eventual phase separation.[1] Studies on the related sucrose monopalmitate have shown a significant increase in particle size and a decrease in the absolute value of the zeta potential as the pH is lowered from 7 to 3, indicating reduced electrostatic repulsion between droplets.[1]
Q3: What is the effect of a high pH (above 8) on this compound?
Under basic conditions (pH above 8), the ester linkages in this compound are preferentially hydrolyzed. This chemical breakdown of the emulsifier into sucrose and lauric acid weakens the interfacial film around oil droplets, leading to emulsion instability, which can manifest as creaming, coalescence, and phase separation.[1]
Q4: How does pH affect the emulsifying performance of this compound?
The emulsifying performance of this compound is intrinsically linked to its chemical stability. Outside the optimal pH range of 4-8, the hydrolysis of the molecule compromises its ability to effectively stabilize emulsions.[1] At low pH, the degradation of the sucrose head group reduces steric repulsion, while at high pH, the cleavage of the fatty acid tail diminishes its amphiphilic nature. This leads to a less stable emulsion, as evidenced by an increase in droplet size and a greater tendency for phase separation.[1]
Q5: Does pH influence the Critical Micelle Concentration (CMC) of this compound?
While specific data for this compound is limited, the CMC of non-ionic surfactants is generally less affected by pH compared to ionic surfactants. However, significant pH changes that lead to the hydrolysis of this compound will indirectly affect the concentration of the intact surfactant, and thus the formation of micelles. At extreme pH values where degradation is significant, a higher initial concentration of this compound may be required to reach the CMC of the active, non-hydrolyzed surfactant.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound, with a focus on pH-related problems.
Data Presentation: Impact of pH on Emulsion Properties (Illustrative Data for a Sucrose Ester Emulsion)
The following table summarizes the expected qualitative and quantitative changes in an oil-in-water emulsion stabilized by a sucrose ester, like this compound, as a function of pH. The quantitative values are illustrative and based on findings for similar sucrose esters such as sucrose monopalmitate.[1]
| pH | Stability Observation | Droplet Size (d.nm) | Zeta Potential (mV) | Likely Cause of Instability |
| 3.0 | Phase separation, significant creaming | > 1000 | -5 to -15 | Hydrolysis of the glycosidic bond, reduced electrostatic repulsion.[1] |
| 5.0 | Stable, minimal creaming | 200 - 400 | -20 to -30 | Optimal pH range for stability. |
| 7.0 | Highly stable, no visible separation | 150 - 300 | -25 to -35 | Optimal pH range for stability. |
| 9.0 | Gradual creaming, potential for coalescence | 500 - 800 | -30 to -40 | Onset of ester bond hydrolysis. |
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH Values
Objective: To assess the chemical stability of this compound in aqueous solutions at various pH levels over time.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 3, 5, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare stock solutions of this compound (e.g., 1% w/v) in each phosphate buffer solution.
-
Aliquot the solutions into sealed vials to prevent evaporation.
-
Store the vials at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated stability testing).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
-
Analyze the concentration of intact this compound in each sample using HPLC. The appearance of new peaks corresponding to sucrose and lauric acid can indicate hydrolysis.
-
Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.
Protocol 2: Evaluation of Emulsion Performance Stabilized by this compound at Different pH Values
Objective: To evaluate the effect of pH on the physical stability and droplet characteristics of an oil-in-water emulsion stabilized with this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (deionized water)
-
Homogenizer (high-shear or high-pressure)
-
pH meter and solutions for pH adjustment (e.g., citric acid, sodium hydroxide)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
Methodology:
-
Prepare a coarse oil-in-water emulsion by dispersing the oil phase containing this compound into the aqueous phase with gentle stirring.
-
Adjust the pH of the coarse emulsion to the desired values (e.g., 3, 5, 7, 9) using appropriate acid or base solutions.
-
Homogenize each pH-adjusted emulsion under controlled conditions (e.g., specific speed and time for a high-shear homogenizer).
-
Immediately after homogenization, measure the droplet size distribution and zeta potential of each emulsion.
-
Store the emulsions in sealed containers at a controlled temperature.
-
At regular intervals, visually inspect the emulsions for any signs of instability (creaming, coalescence, phase separation).
-
Re-measure the droplet size and zeta potential at each time point to monitor changes.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the impact of pH on emulsion stability.
Caption: Impact of pH on the degradation pathway and stability of this compound.
References
Methods to control the particle size distribution in sucrose dilaurate nanoemulsions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling particle size distribution in sucrose dilaurate nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound nanoemulsions?
A1: The most common methods for producing this compound nanoemulsions are categorized as high-energy and low-energy methods.[1][2]
-
High-Energy Methods: These methods utilize mechanical force to break down large droplets into nano-sized ones.[1] They are widely used due to their efficiency in achieving small and uniform particle sizes.[1][3]
-
High-Pressure Homogenization (HPH): A coarse emulsion is forced through a narrow valve at high pressure (500 to 5000 psi), causing droplet disruption through shear, turbulence, and cavitation.[1][3] This is a highly efficient method for achieving particle sizes as small as 1 nm.[4]
-
Microfluidization: This technique employs a high-pressure pump to force the emulsion through microchannels, leading to droplet size reduction.[4]
-
Ultrasonication: High-frequency sound waves (>20 kHz) are used to create intense disruptive forces and cavitation bubbles, which break down oil droplets.[5]
-
-
Low-Energy Methods: These methods rely on the physicochemical properties of the components to spontaneously form nanoemulsions.
-
Spontaneous Emulsification: This involves dissolving the oil phase and this compound in a water-miscible solvent and then introducing this organic phase into the aqueous phase under stirring. The subsequent diffusion of the solvent leads to the formation of small oil droplets.[6]
-
Phase Inversion Temperature (PIT) Method: This method involves changing the temperature of the emulsion to induce a phase inversion from water-in-oil (W/O) to oil-in-water (O/W), which can produce very fine droplets.[7]
-
Q2: How does the concentration of this compound affect the particle size of the nanoemulsion?
A2: The concentration of this compound, acting as the surfactant, is a critical factor. Generally, increasing the surfactant concentration leads to a decrease in droplet size.[7][8] This is because more surfactant molecules are available to cover the newly created oil-water interface during homogenization, preventing droplet coalescence.[8] However, an excessively high concentration can lead to an increase in particle size due to the formation of surfactant aggregates or micelles.[7][9] There is an optimal concentration of surfactant required to produce a stable nanoemulsion with the desired particle size.[7]
Q3: What is the impact of the oil phase concentration on particle size?
A3: The effect of oil phase concentration can be complex. In some cases, at a fixed surfactant-to-oil ratio, increasing the oil concentration can lead to a reduction in droplet size.[8] Conversely, increasing the oil concentration at a fixed surfactant concentration will generally result in larger droplets, as there is insufficient surfactant to stabilize the larger oil volume.[10] The composition and concentration of the oil phase have a major impact on the final particle size.[7]
Q4: How do high-pressure homogenization parameters influence particle size distribution?
A4: Several HPH parameters are crucial for controlling particle size:
-
Homogenization Pressure: Increasing the pressure generally leads to a significant decrease in droplet size.[4][5][8]
-
Number of Passes: More passes through the homogenizer typically result in smaller and more uniform droplets, until a plateau is reached where further passes have a minimal effect.[3][4][8] For instance, one study found that droplet size decreased significantly after 8 homogenization cycles.[4]
-
Back Pressure: Applying back pressure can also contribute to a reduction in particle size.[8]
Q5: What is the Polydispersity Index (PDI) and what is an acceptable value?
A5: The Polydispersity Index (PDI) is a measure of the width of the particle size distribution.[4] A PDI value of 0 indicates a perfectly monodisperse system (all particles are the same size), while a value of 1 suggests a highly polydisperse system with a very broad size distribution.[4] For nanoemulsions, a PDI of less than 0.5 is generally considered to indicate a homogeneous size distribution[3], with values below 0.2 being ideal for many applications.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Average particle size is too large. | 1. Insufficient surfactant (this compound) concentration. 2. Homogenization pressure is too low. 3. Insufficient number of homogenization passes. 4. High oil phase concentration for the amount of surfactant used. | 1. Increase the this compound concentration. An optimal concentration is needed to sufficiently cover the nanoparticle surface. 2. Increase the homogenization pressure.[1][8] 3. Increase the number of passes through the homogenizer.[3][8] 4. Decrease the oil concentration or increase the surfactant-to-oil ratio.[8] |
| Particle size distribution is too broad (High PDI). | 1. Inefficient homogenization. 2. Ostwald ripening or coalescence during preparation. 3. Non-optimal formulation (e.g., surfactant-to-oil ratio). | 1. Increase the number of homogenization passes or the homogenization pressure to ensure uniform droplet disruption.[8] 2. Ensure sufficient surfactant is present to rapidly stabilize newly formed droplets. 3. Optimize the surfactant-to-oil ratio (Smix).[12] |
| Nanoemulsion is unstable and shows phase separation or creaming. | 1. Insufficient surfactant concentration leading to droplet coalescence. 2. Droplet size is too large. 3. Inappropriate pH or presence of electrolytes affecting droplet charge and stability. 4. Suboptimal storage temperature. | 1. Increase the this compound concentration to ensure adequate steric or electrostatic stabilization. 2. Optimize formulation and processing parameters to reduce particle size. Smaller particles are less prone to creaming. 3. Check and adjust the pH of the aqueous phase. For sucrose ester nanoemulsions, stability can be pH-dependent.[11] 4. Determine the optimal storage temperature. One study found sucrose monoester nanoemulsions were most stable at 4°C.[11] |
| Particle size increases during storage. | 1. Ostwald ripening (growth of larger droplets at the expense of smaller ones). 2. Coalescence due to insufficient stabilization. | 1. Optimize the oil phase by using a less water-soluble oil if possible. Ensure a narrow initial particle size distribution. 2. Ensure the zeta potential is sufficiently high (typically > ±30 mV) for electrostatic stability, or that steric stabilization from the this compound is adequate.[4][6] |
Quantitative Data Summary
Table 1: Effect of Processing Parameters on Nanoemulsion Particle Size
| Parameter | Condition | Resulting Particle Size (nm) | PDI | Reference |
| Homogenization Pressure | Increased from 5,000 to 15,000 psi | Decreased significantly (specific values formulation-dependent) | Narrower distribution | [8] |
| Number of Passes | 0 passes (pre-emulsion) | ~3850 | 10.4 | [8] |
| 3 passes | ~250 | 0.33 | [8] | |
| 8 passes | ~190 | 0.19 | [8] | |
| Ultrasonication Time | 30 minutes | 79 - 115 | 0.71 - 1.01 | |
| 46 minutes (optimal) | 30.49 | N/A | [13] |
Table 2: Effect of Formulation Parameters on Nanoemulsion Particle Size
| Parameter | Condition | Resulting Particle Size (nm) | PDI | Reference |
| Surfactant Concentration | Increased from 2% to 3% (Poloxamer 407) | Decreased | N/A | |
| Increased from 3% to 6% (Poloxamer 407) | Increased | N/A | ||
| Smix % (Surfactant/Co-surfactant) | Increased from 41.10% to 56.07% | 919.9 to 29.69 | 0.135 to 0.336 | [12] |
| Oil Concentration | Increased at fixed emulsifier concentration | Generally increases particle size | May increase | [10] |
| Sucrose Ester Type | Sucrose Laurate | < 200 | < 0.2 | [11] |
| Sucrose Palmitate | > 200 | > 0.2 | [11] | |
| Sucrose Oleate | > 200 | > 0.2 | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic active ingredient, if any, in the selected oil.
-
Aqueous Phase: Disperse the this compound in purified water or a suitable buffer. Gently heat (e.g., to 40-60°C) if necessary to facilitate dissolution.[11]
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-10,000 rpm) for 10-20 minutes. This creates a pre-emulsion with micron-sized droplets.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Set the desired operating pressure (e.g., start at 10,000 psi / ~690 bar).
-
Homogenize for a specific number of cycles (e.g., 3-8 passes).[4][8] Allow the emulsion to cool between passes if significant temperature increases are observed, as high temperatures can affect stability.
-
-
Characterization:
-
Measure the mean particle size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess stability.
-
Observe the morphology using Transmission Electron Microscopy (TEM).
-
Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement
-
Sample Preparation: Dilute the nanoemulsion sample with the same aqueous phase used in its preparation (e.g., purified water or buffer) to achieve a suitable concentration for DLS analysis (typically a slightly opalescent, transparent solution). A dilution factor of 1:100 or higher is common.[14]
-
Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer).[6] Set the measurement temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Data Acquisition: Perform the measurement. The instrument software will use the principles of photon correlation spectroscopy, analyzing the Brownian motion of the particles to calculate the Z-average diameter (mean particle size) and the PDI.[6]
-
Reporting: Report the Z-average diameter in nanometers (nm) and the dimensionless PDI value. Multiple measurements should be taken and averaged.
Visualizations
Caption: Workflow for nanoemulsion preparation and characterization.
Caption: Key parameters influencing nanoemulsion particle size and stability.
References
- 1. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ajast.net [ajast.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preventing crystallization of sucrose dilaurate in topical formulations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the crystallization of sucrose dilaurate in topical formulations.
Troubleshooting Guide: Preventing this compound Crystallization
Formulators may encounter crystallization of this compound, a valuable emulsifier and skin-conditioning agent, in topical preparations. This guide offers solutions to common challenges.
Problem 1: this compound crystallizes out of an oil-in-water emulsion during stability testing.
| Potential Cause | Suggested Solution |
| Suboptimal Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system. The overall HLB of the emulsifier blend may not be optimal for the oil phase, leading to instability and crystallization. | Adjust the HLB of the emulsifier system by incorporating a co-emulsifier. For oil-in-water emulsions, a higher HLB is generally preferred.[1][2][3] Consider blending this compound with a higher HLB sucrose ester, such as sucrose laurate or sucrose stearate with a high monoester content.[4] |
| Concentration of this compound exceeds its solubility limit in the formulation. | Determine the maximum soluble concentration of this compound in the specific oil and water phase composition at different temperatures. Consider reducing the concentration of this compound or incorporating a solubilizing agent. |
| Inadequate homogenization. Insufficient shear during emulsification can lead to larger oil droplets and a less stable emulsion, promoting crystallization. | Optimize the homogenization process by adjusting speed and time. The goal is to achieve a fine and uniform droplet size distribution. |
| Temperature fluctuations during storage. Temperature cycling can induce crystallization. | Conduct stability testing under various temperature conditions, including freeze-thaw cycles, to assess the formulation's robustness.[5] |
Problem 2: Crystals are observed in a water-in-oil topical formulation upon cooling.
| Potential Cause | Suggested Solution |
| Incorrect HLB for a water-in-oil system. this compound, depending on its composition, may have a higher HLB, making it less suitable as the primary emulsifier for W/O emulsions. | Select a sucrose ester with a lower HLB value (typically 3-6 for W/O emulsions).[1] Alternatively, blend this compound with a low HLB co-emulsifier like glyceryl monooleate or sorbitan oleate. |
| High water activity in the formulation. Excess free water can promote the crystallization of the sucrose head of the molecule. | Incorporate humectants such as glycerin or propylene glycol to bind free water and reduce water activity.[6] This can significantly inhibit sugar crystallization.[6] |
| Cooling rate is too rapid. Fast cooling can shock the system, leading to uncontrolled crystallization. | Implement a controlled cooling process with a slower cooling rate to allow for proper structuring of the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the typical usage level of this compound in topical formulations?
This compound is used in a variety of cosmetic products, including bath products, cleansing products, makeup, and hand and body preparations.[7] The optimal concentration depends on the specific formulation, but it is crucial to stay within its solubility limits in the system to avoid crystallization.
Q2: How does the purity of this compound affect its crystallization tendency?
Commercial this compound is often a mixture of mono-, di-, and triesters. The ratio of these esters influences the overall HLB and solubility. A higher proportion of diesters can lead to a lower HLB and potentially lower water solubility, which may increase the likelihood of crystallization in certain formulations.
Q3: Can pH impact the stability of this compound and lead to crystallization?
While sucrose esters are generally stable, extremes in pH can lead to hydrolysis of the ester bond over time, breaking it down into sucrose and lauric acid. This degradation can alter the emulsifying properties and potentially lead to instability and crystallization of the components. It is advisable to maintain the pH of the formulation within a range where sucrose esters are most stable.
Q4: What is the role of glycerin in preventing this compound crystallization?
Glycerin acts as a humectant and can reduce water activity in a formulation.[6] By binding to water molecules, it makes them less available to interact with the sucrose head of the this compound, thereby inhibiting crystallization.[6]
Q5: Are there any specific ingredients that are known to be incompatible with this compound?
While this compound is compatible with a wide range of cosmetic ingredients, high concentrations of certain electrolytes could potentially disrupt the stability of the emulsion and promote crystallization. It is always recommended to perform compatibility studies with all formulation components.
Quantitative Data
Table 1: Solubility of Sucrose Esters in Various Solvents
| Sucrose Ester | Solvent | Solubility (mg/mL) at 25°C (approx.) |
| Sucrose Laurate | Water | > 100 |
| Ethanol | > 100 | |
| Isopropyl Myristate | < 10 | |
| Cinnamon Essential Oil | ~2.8 times higher than in oregano oil | |
| Sucrose Palmitate | Water | < 1 |
| Isopropyl Alcohol | < 10 | |
| Clove Essential Oil | Soluble | |
| Oregano Essential Oil | Soluble |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Topical Vehicle
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the chosen cosmetic oil or glycol.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C, 40°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the vials to separate the undissolved this compound.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).[8][9]
Protocol 2: Stability Testing for Crystallization
-
Sample Preparation: Prepare the final topical formulation containing this compound.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Freeze-thaw cycling (e.g., -10°C to 25°C for 3 cycles).
-
-
Evaluation Time Points: Evaluate the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).
-
Analytical Evaluation:
-
Visual Inspection: Macroscopic examination for any visible crystals.
-
Microscopic Analysis: Use polarized light microscopy to detect the presence of birefringent crystals.
-
Physical and Chemical Properties: Monitor changes in viscosity, pH, particle size, and appearance.
-
Quantification of this compound: Use a validated HPLC method to assess any changes in the concentration of dissolved this compound.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. Molecular Level Sucrose Quantification: A Critical Review | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Sucrose Dilaurate and Sodium Lauryl Sulfate as Dermal Permeation Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely recognized permeation enhancers, the non-ionic surfactant Sucrose Dilaurate and the anionic surfactant Sodium Lauryl Sulfate (SLS). The following sections detail their mechanisms of action, comparative performance data from various in vitro studies, and cytotoxicity profiles, offering a comprehensive resource for formulation development.
Overview and Mechanism of Action
Both this compound and sodium lauryl sulfate are surface-active agents that enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. However, they achieve this through different primary mechanisms.
Sodium Lauryl Sulfate (SLS) , an anionic surfactant, is a well-established and potent permeation enhancer. Its primary mechanism involves the disruption of the highly organized lipid bilayers within the stratum corneum. SLS fluidizes these lipids and can also denature keratin, the primary protein in the corneocytes. This dual action leads to a significant increase in skin permeability.[1] However, this potent activity is also associated with a higher potential for skin irritation.
This compound , a member of the sucrose esters family of non-ionic surfactants, is considered a milder and safer alternative. Its mechanism of action is primarily attributed to the disordering of the intercellular lipids in the stratum corneum.[2] Sucrose esters are known for their biodegradability, low toxicity, and minimal skin irritation potential.[2]
Performance Data: Permeation Enhancement
Direct comparative studies on the skin permeation enhancement of this compound versus sodium lauryl sulfate are limited. The following tables summarize performance data from separate studies to provide a relative understanding of their efficacy. It is critical to note that the experimental conditions, including the model drug, vehicle, and skin type, vary between these studies, and therefore, direct comparisons should be made with caution.
Table 1: Permeation Enhancement Data for Sodium Lauryl Sulfate (SLS)
| Model Drug | Concentration of SLS | Skin Model | Enhancement Ratio (ER) | Key Findings |
| Various Drugs | 0.24% - 5% (w/w) | Rat Skin | Drug-dependent | The enhancement effect of SLS is dependent on the lipophilicity of the permeant. |
| Polyethylene Glycols (PEGs) | 5% (w/w) | Human Skin (in vivo) | ~3-fold increase in permeability coefficient | SLS demonstrates a deleterious effect on the skin barrier for hydrophilic compounds.[1] |
Table 2: Permeation Enhancement Data for Sucrose Esters (Sucrose Laurate)
| Model Drug | Concentration of Sucrose Ester | Skin/Membrane Model | Enhancement Ratio (ER) / Key Finding |
| Lidocaine | Not specified | Pig Buccal and Palatal Mucosa | ER ~22 (buccal), ~14 (palatal) |
| Ibuprofen | Not specified | Excised Human Epidermis | 2.15-fold promotion of skin permeation |
Cytotoxicity Profile
The potential for skin irritation is a critical consideration in the selection of a permeation enhancer. Anionic surfactants like SLS are generally known to be more irritating than non-ionic surfactants such as sucrose esters.
Table 3: Comparative Cytotoxicity Data
| Enhancer | Cell Line | Concentration | Effect |
| Sodium Lauryl Sulfate (SLS) | Human Keratinocytes | ≥25 μM | Significant morphophysiological changes and inflammatory responses.[3] |
| Sodium Lauryl Sulfate (SLS) | Human Oral and Skin Keratinocytes | 10⁻⁴ - 10⁻⁷ M | Similar dose-dependent cytotoxicity on both cell types.[4] |
| Sucrose Esters | Not specified | Skin | Generally considered non-toxic and having low irritation potential.[2] |
Mechanisms of Action: Visualized
To illustrate the distinct mechanisms by which these enhancers disrupt the skin barrier, the following diagrams are provided.
Caption: Mechanism of Sodium Lauryl Sulfate (SLS).
Caption: Mechanism of this compound.
Experimental Protocols: In Vitro Skin Permeation Study
The following provides a detailed methodology for a typical in vitro skin permeation study to compare the efficacy of permeation enhancers using Franz diffusion cells.
Objective: To quantify and compare the permeation of a model drug through a skin membrane in the presence of this compound and sodium lauryl sulfate.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Model drug
-
This compound
-
Sodium lauryl sulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Remove subcutaneous fat and tissue.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Equilibrate the skin sections in PBS for 30 minutes before mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a known volume of PBS, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 37°C to achieve a skin surface temperature of approximately 32°C.
-
Stir the receptor fluid continuously.
-
-
Formulation Application:
-
Prepare formulations of the model drug containing:
-
No enhancer (control)
-
A specified concentration of this compound
-
A specified concentration of sodium lauryl sulfate
-
-
Apply a precise amount of the formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the enhancement ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
-
Caption: Workflow for comparing permeation enhancers.
Conclusion
The choice between this compound and sodium lauryl sulfate as a permeation enhancer requires a balance between efficacy and safety.
-
Sodium Lauryl Sulfate is a potent enhancer, likely to produce a greater increase in the permeation of a wide range of drugs. However, its use is associated with a higher risk of skin irritation and barrier damage.
-
This compound offers a milder alternative with a more favorable safety profile. While it may be a less aggressive permeation enhancer than SLS, its non-toxic and biodegradable nature makes it an attractive option for formulations intended for sensitive skin or long-term use.
For the development of new transdermal and topical products, it is recommended to conduct direct comparative studies, such as the one outlined in the experimental protocol, to determine the optimal enhancer and concentration for a specific API and formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Irritating effects of sodium lauryl sulfate on human primary keratinocytes at subtoxic levels of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the cytotoxicity of skin irritants on cultured human oral and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of sucrose dilaurate versus other sucrose esters in drug delivery.
For Researchers, Scientists, and Drug Development Professionals
Sucrose esters, a versatile class of non-ionic surfactants, are gaining increasing attention in the pharmaceutical sciences for their role in enhancing drug delivery. Their biocompatibility, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values make them attractive excipients for various formulations. This guide provides a comparative analysis of sucrose dilaurate against other common sucrose esters, focusing on their efficacy in drug delivery systems, supported by experimental data and detailed protocols.
I. Physicochemical Properties and Their Impact on Drug Delivery
The efficacy of sucrose esters in drug delivery is intrinsically linked to their physicochemical properties, primarily the degree of esterification and the nature of the fatty acid chain. These factors determine the HLB value, which in turn governs their function as emulsifiers, solubilizers, or permeation enhancers.
Commercial sucrose esters are often mixtures of mono-, di-, and polyesters.[1] The ratio of these components significantly influences the overall properties of the formulation. While sucrose monoesters are more hydrophilic, increasing the degree of esterification to produce diesters, such as this compound, increases lipophilicity and lowers the HLB value. This shift in properties can lead to different molecular arrangements in solution, such as the formation of larger and more polydisperse micelles when this compound is present compared to pure sucrose monolaurate.[2]
Table 1: Comparison of Physicochemical Properties of Selected Sucrose Esters
| Sucrose Ester | Fatty Acid | Degree of Esterification | Typical HLB Range | Primary Function in Drug Delivery |
| Sucrose Laurate | Lauric Acid | Monoester | 15-16 | O/W emulsifier, solubilizer, permeation enhancer |
| This compound | Lauric Acid | Diester | Lower than monolaurate | W/O emulsifier, potential for controlled release |
| Sucrose Palmitate | Palmitic Acid | Monoester | 6-16 | Emulsifier, stabilizer |
| Sucrose Stearate | Stearic Acid | Monoester | 1-15 | Emulsifier, controlled release agent |
| Sucrose Oleate | Oleic Acid | Monoester | - | Permeation enhancer |
Note: The exact HLB value for this compound can vary depending on the specific isomeric composition and purity.
II. Performance in Drug Delivery Applications
The choice of sucrose ester significantly impacts the performance of a drug delivery system. Here, we compare the efficacy of this compound and other sucrose esters in key applications.
A. Emulsification and Formulation Stability
Sucrose esters are widely used to stabilize emulsions. High-HLB sucrose monoesters, like sucrose laurate, are effective oil-in-water (O/W) emulsifiers.[3] In contrast, more lipophilic diesters, such as this compound, are expected to favor the formation of water-in-oil (W/O) emulsions. The presence of this compound in sucrose monolaurate mixtures has been shown to result in larger and more polydisperse micellar structures, which could influence the encapsulation and stability of drug formulations.[2]
B. Drug Solubilization and Dissolution Enhancement
Sucrose esters can enhance the solubility and dissolution rate of poorly water-soluble drugs. For instance, sucrose laurate has been shown to improve the dissolution of drugs like gemfibrozil in solid dispersions.[4] While direct comparative data for this compound is limited, its increased lipophilicity suggests it could be effective in solubilizing highly lipophilic drugs within the oil phase of an emulsion or in lipid-based formulations.
C. Permeation Enhancement
Several sucrose esters have been investigated as permeation enhancers for transdermal and intestinal drug delivery. Sucrose laurate has demonstrated a significant ability to enhance the permeation of drugs across the skin and intestinal mucosa.[3][5] One study comparing a series of sucrose monoesters (laurate, stearate, myristate, and oleate) found that sucrose laurate and sucrose stearate exhibited the maximal efficacy in enhancing the absorption of fluorescent markers in the rat small intestine.[3] Although direct comparative studies including this compound are scarce, the increased lipophilicity of the diester could potentially lead to a different interaction with biological membranes, warranting further investigation into its permeation-enhancing capabilities.
D. Controlled Drug Release
The gelling and matrix-forming properties of certain sucrose esters can be utilized for controlled drug release. Sucrose stearate, for example, has been shown to sustain the release of a highly soluble model drug from matrix tablets.[1] The increased hydrophobicity and potential for forming more complex structures suggest that this compound could also play a role in modulating drug release, potentially offering a slower release profile compared to its monoester counterpart.
III. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of drug delivery systems utilizing sucrose esters.
A. Preparation of Sucrose Ester-Based Formulations
1. Preparation of Solid Dispersions by Melt Technology [4]
-
Objective: To enhance the dissolution rate of a poorly water-soluble drug.
-
Materials:
-
Poorly water-soluble drug (e.g., gemfibrozil)
-
Carrier (e.g., PEG 6000)
-
Sucrose ester (e.g., sucrose laurate, this compound)
-
-
Procedure:
-
The drug, carrier, and sucrose ester are accurately weighed and physically mixed.
-
The mixture is heated to a temperature above the melting point of the carrier until a clear, molten mass is obtained.
-
The melt is then rapidly cooled on an ice bath to solidify.
-
The solidified mass is pulverized and sieved to obtain a uniform particle size.
-
2. Preparation of Microemulsions for Topical Delivery [6][7]
-
Objective: To formulate a thermodynamically stable, transparent system for enhanced topical drug delivery.
-
Materials:
-
Oil phase (e.g., isopropyl myristate, essential oils)
-
Aqueous phase (water)
-
Surfactant (e.g., sucrose laurate, sucrose palmitate)
-
Co-surfactant (e.g., isopropyl alcohol, propylene glycol)
-
Active pharmaceutical ingredient (API)
-
-
Procedure:
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region. This is done by titrating mixtures of the oil phase and surfactant/co-surfactant (at fixed ratios) with the aqueous phase.
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve the API in the appropriate phase (oil or water).
-
Mix the oil phase, surfactant, and co-surfactant.
-
Slowly add the aqueous phase to the oil/surfactant mixture with continuous stirring until a transparent microemulsion is formed.
-
3. Synthesis of Sucrose Esters
The synthesis of specific sucrose esters like this compound can be influenced by reaction conditions. For instance, the use of higher ultrasonic frequencies (e.g., 80 kHz) has been shown to favor the production of this compound over monolaurate.[7] A general method for the sonochemical synthesis of sucrose laurate esters is as follows:[8]
-
Materials:
-
Sucrose
-
Methyl ester of lauric acid
-
Methanol
-
Catalyst (e.g., K2CO3)
-
-
Procedure:
-
Dissolve sucrose and the catalyst in methanol in an Erlenmeyer flask.
-
Add the methyl ester of lauric acid to the solution.
-
Place the flask in an ultrasonic bath and process at a specific frequency and temperature (e.g., 44 kHz at 40-65°C).
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, distill the solvent in vacuo.
-
The residue is then purified through extraction.
-
B. Characterization of Sucrose Ester-Based Drug Delivery Systems
1. Particle Size and Zeta Potential Analysis [7]
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the microemulsion or nanoparticle suspension with an appropriate solvent (e.g., deionized water).
-
Measure the particle size distribution and zeta potential at a fixed temperature (e.g., 25°C).
-
2. In Vitro Drug Release Studies [7]
-
Apparatus: Franz diffusion cell.
-
Procedure:
-
Mount a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline) and maintain at 37°C with constant stirring.
-
Place the formulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
3. Permeation Studies using Caco-2 Cell Monolayers [3]
-
Objective: To evaluate the potential of sucrose esters to enhance intestinal drug absorption.
-
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER).
-
Add the drug solution with and without the sucrose ester to the apical side of the monolayer.
-
At specific time points, collect samples from the basolateral side.
-
Determine the concentration of the drug in the basolateral samples to calculate the apparent permeability coefficient (Papp).
-
IV. Visualizing Experimental Workflows and Pathways
Experimental Workflow for Microemulsion Formulation and Characterization
Caption: Workflow for developing and testing a sucrose ester-based microemulsion.
Signaling Pathway for Permeation Enhancement
Caption: Proposed mechanism of sucrose ester-mediated permeation enhancement.
V. Conclusion
This compound, as a more lipophilic diester, presents a distinct profile compared to the more commonly studied sucrose monoesters. While direct comparative data on its drug delivery efficacy is still emerging, its physicochemical properties suggest potential advantages in formulating W/O emulsions, solubilizing highly lipophilic drugs, and potentially offering more controlled release profiles. Further research directly comparing this compound with other sucrose esters is crucial to fully elucidate its potential and optimize its application in advanced drug delivery systems. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to systematically evaluate and compare the performance of this compound and other sucrose esters in their specific drug delivery applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New, Biocompatible, Chitosan-Gelled Microemulsions Based on Essential Oils and Sucrose Esters as Nanocarriers for Topical Delivery of Fluconazole | MDPI [mdpi.com]
- 7. Design and characterization of microemulsion systems for naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
In vitro validation of sucrose dilaurate's permeation enhancement using Caco-2 cell monolayers.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of sucrose dilaurate's performance against other permeation enhancers, supported by experimental data from in vitro Caco-2 cell monolayer models.
This guide provides a comprehensive analysis of this compound, a non-ionic surfactant and pharmaceutical excipient, and its efficacy in enhancing the permeation of molecules across intestinal epithelial barriers. Utilizing the well-established Caco-2 cell monolayer model, which mimics the human intestinal epithelium, this document summarizes key performance data, compares it with other commonly used permeation enhancers, and provides detailed experimental protocols for reproducibility.
Performance Comparison of Permeation Enhancers
The effectiveness of a permeation enhancer is primarily evaluated by its ability to reduce the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer, indicating an opening of the tight junctions, and to increase the apparent permeability coefficient (Papp) of a model compound, signifying enhanced transport across the cell layer. The following tables summarize the quantitative data from various studies, comparing this compound (also referred to as sucrose laurate) with other permeation enhancers.
| Table 1: Effect of Permeation Enhancers on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers | |||
| Permeation Enhancer | Concentration | TEER Reduction (%) | Reference |
| Sucrose Laurate (SL) | 0.5 mM | Transient Reduction | [McCartney et al., 2019] |
| Sucrose Laurate (SL) | 1 mM | Irreversible Reduction | [McCartney et al., 2019] |
| Sodium Caprate (C10) | 10 mM | Significant Reduction | [McCartney et al., 2019] |
| Sucrose Laurate (D-1216) | Not Specified | Significant Reduction | [Kiss et al., 2014][1] |
| Tween 80 | Not Specified | Significant Reduction | [Kiss et al., 2014][1] |
| Cremophor RH40 | Not Specified | Significant Reduction | [Kiss et al., 2014][1] |
| Table 2: Effect of Permeation Enhancers on the Apparent Permeability Coefficient (Papp) of Marker Molecules in Caco-2 Monolayers | ||||
| Permeation Enhancer | Concentration | Marker Molecule | Fold Increase in Papp | Reference |
| Sucrose Laurate (SL) | 1 mM | [¹⁴C]-Mannitol | ~10-fold | [McCartney et al., 2019] |
| Sodium Caprate (C10) | Not Specified | Not Specified | Not Specified | [McCartney et al., 2019] |
| Sucrose Laurate (D-1216) | Not Specified | Atenolol, Fluorescein, Vinblastine, Rhodamine 123 | Significant Increase | [Kiss et al., 2014][1] |
| Tween 80 | Not Specified | Atenolol, Fluorescein, Vinblastine, Rhodamine 123 | Significant Increase | [Kiss et al., 2014][1] |
| Cremophor RH40 | Not Specified | Atenolol, Fluorescein, Vinblastine, Rhodamine 123 | Significant Increase | [Kiss et al., 2014][1] |
| Sucrose Monolaurate | 1 mM | FITC-Dextran 3 kDa (FD3) | ~10.7-fold | [Hazen et al., 2024] |
| Sodium Caprate | 10 mM | FITC-Dextran 3 kDa (FD3) | ~5.1-fold | [Hazen et al., 2024] |
Mechanism of Action
This compound primarily enhances paracellular permeability by modulating the tight junctions between adjacent epithelial cells.[2] Studies have shown that sucrose laurate can alter the expression and localization of the tight junction protein Zonula occludens-1 (ZO-1).[2] This disruption of the tight junctional complex leads to an increased flux of molecules through the paracellular space. Additionally, sucrose esters have been observed to fluidize the plasma membrane, which may contribute to an increase in transcellular permeability.[1]
Caption: Mechanism of this compound permeation enhancement.
Experimental Protocols
This section provides a detailed methodology for assessing the permeation enhancement of this compound using Caco-2 cell monolayers, based on protocols described in the cited literature.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded on permeable Transwell® filter supports (e.g., polycarbonate membrane, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture Medium: The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.
Transepithelial Electrical Resistance (TEER) Measurement
-
Equilibration: Before the experiment, the cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) and allowed to equilibrate for 30 minutes at 37°C.
-
Measurement: The TEER is measured using an epithelial volt-ohm meter. The resistance values are corrected by subtracting the resistance of a blank filter and are expressed as Ω·cm². Monolayers with a TEER value above a predetermined threshold (e.g., >300 Ω·cm²) are considered suitable for permeation studies.
-
Treatment: The apical side of the monolayer is treated with the permeation enhancer solution (e.g., this compound in HBSS), while the basolateral side contains fresh HBSS.
-
Monitoring: TEER is measured at various time points after the addition of the permeation enhancer to assess the effect on tight junction integrity.
Apparent Permeability Coefficient (Papp) Assay
-
Experimental Setup: Following the initial TEER measurement, a solution containing the marker molecule (e.g., [¹⁴C]-mannitol or FITC-dextran) and the permeation enhancer is added to the apical (donor) chamber. The basolateral (receiver) chamber is filled with fresh HBSS.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral chamber and replaced with an equal volume of fresh HBSS.
-
Quantification: The concentration of the marker molecule in the collected samples is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or fluorescence spectroscopy for fluorescent dyes).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the marker molecule across the monolayer (amount/time).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the marker molecule in the donor chamber.
-
References
In vivo assessment of skin penetration enhancement by sucrose dilaurate in animal models.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sucrose dilaurate's performance as a skin penetration enhancer against other alternatives, supported by experimental data from animal models.
Sucrose esters, particularly this compound, are gaining attention in transdermal and topical drug delivery systems due to their efficacy and favorable safety profile. These non-ionic surfactants enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. This guide synthesizes available in vivo data from animal studies to evaluate the performance of this compound and related sucrose esters in comparison to other chemical penetration enhancers.
Comparative Performance of Skin Penetration Enhancers
The following table summarizes quantitative data from various studies assessing the in vivo and ex vivo skin penetration enhancement of sucrose esters and other common enhancers. It is important to note that much of the available research has focused on sucrose laurate, a closely related molecule to this compound. The data for sucrose laurate is presented here to provide a strong indication of the expected performance of sucrose esters as a class.
| Penetration Enhancer | Drug | Animal Model | Enhancement Ratio (ER) / Key Finding | Reference |
| Sucrose Ester | Ibuprofen | Hairless Mouse (in vivo) | 2.15-fold increase in skin permeation compared to a gel without the sucrose ester.[1] | Csizmazia et al. |
| 2% Sucrose Laurate in Transcutol | 4-Hydroxybenzonitrile | Human (in vivo) | Significantly increased penetration relative to the control. The effect was more pronounced than with sucrose oleate.[2] | Ayala-Bravo et al. |
| 2% Sucrose Laurate in Transcutol | Lidocaine (ionized form) | Porcine Ear Skin (ex vivo) | 12-fold greater flux relative to the control.[3] | Cázares-Delgadillo et al. |
| Oleic Acid | Tolnaftate | Human Skin (ex vivo) | 1.87-fold increase in epidermal penetration.[4] | Kezutyte et al. |
| Transcutol | Ibuprofen | Hairless Mouse (in vivo) | Did not enhance skin permeation, though it was an effective diffusion increaser in vitro.[1] | Csizmazia et al. |
Mechanism of Action: Fluidization of Stratum Corneum Lipids
The primary mechanism by which sucrose esters like this compound enhance skin penetration is through the fluidization of the intercellular lipids in the stratum corneum.[1] Attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy studies have shown that sucrose esters can disorder the acyl chains of the stratum corneum lipids, making the lipid bilayer more fluid and permeable to drug molecules.[5] This action temporarily and reversibly reduces the barrier function of the skin, allowing for enhanced drug delivery.[6]
Experimental Protocols
The following is a detailed methodology for a typical in vivo skin penetration study in an animal model, based on protocols described in the literature.
In Vivo Skin Permeation Study Using a Hairless Mouse Model
1. Animal Model:
-
Species: Hairless mice (e.g., SKH-1) are commonly used as their skin lacks dense hair, which facilitates the application of topical formulations and analysis.[7]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
2. Formulation Preparation:
-
The active pharmaceutical ingredient (API) is incorporated into a suitable vehicle (e.g., hydrogel, emulsion).
-
A control formulation without the penetration enhancer and a test formulation containing a specific concentration of this compound are prepared.
3. Experimental Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Application of Formulation: A defined area on the dorsal side of the mouse is marked. A precise amount of the test or control formulation is applied evenly to this area.
-
Occlusion (Optional): The application site may be covered with an occlusive dressing to prevent removal of the formulation and to enhance hydration.
-
Blood Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), blood samples are collected (e.g., via the tail vein).
-
Tissue Harvesting: At the end of the study, the animals are euthanized, and the treated skin tissue is excised.
4. Sample Analysis:
-
Drug Concentration in Blood: The concentration of the API in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Drug Concentration in Skin: The excised skin is processed to separate the epidermis and dermis. The amount of API retained in each layer is quantified to assess skin deposition.
5. Data Analysis:
-
Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated.
-
The enhancement ratio (ER) is calculated by dividing the flux or cumulative amount of drug permeated in the presence of the enhancer by that of the control.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo skin penetration study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of sucrose oleate and sucrose laureate on in vivo human stratum corneum permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studying the penetration of fatty acids into human skin by ex vivo TOF-SIMS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 6. Action of skin penetration enhancers-the Lipid Protein Partitioning theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen penetration enhance by sucrose ester examined by ATR-FTIR in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of Sucrose Dilaurate and Other Nonionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Nonionic surfactants are integral components in a vast array of pharmaceutical and cosmetic formulations, serving as emulsifiers, solubilizers, and stabilizers. Their safety and toxicity profiles are of paramount importance in ensuring the development of safe and effective products. This guide provides a comparative analysis of the safety and toxicity of sucrose dilaurate alongside other commonly used nonionic surfactants, including polysorbates, sorbitan esters, and polyethylene glycol (PEG) derivatives. The information presented is supported by available experimental data to aid in the selection of appropriate excipients for various applications.
Executive Summary
Sucrose esters, such as this compound, are generally regarded as safe, biocompatible, and biodegradable excipients. While specific quantitative toxicity data for this compound is limited, data from closely related sucrose esters suggest a favorable safety profile with low oral and dermal toxicity. In comparison, other nonionic surfactants like polysorbates and sorbitan esters have been more extensively studied, with established safety profiles but also some potential for skin sensitization. The toxicity of polyethylene glycol (PEG) derivatives is largely dependent on their molecular weight. This guide aims to provide a clear comparison of the available data to inform formulation decisions.
Quantitative Toxicity Data Comparison
The following table summarizes the available quantitative toxicity data for this compound and other representative nonionic surfactants. It is important to note the gaps in the data for this compound, where information from structurally similar compounds is used for approximation.
| Parameter | This compound | Polysorbate 80 (Tween 80) | Sorbitan Monooleate (Span 80) | Polyethylene Glycol (PEG) 400 |
| Acute Oral Toxicity (LD50) | No data available. (For Sucrose Acetate Isobutyrate: > 5 g/kg in rats)[1][2] | > 38 g/kg in rats[3] | > 2 g/kg (rat, based on sorbitan esters) | 28.9 g/kg (rat) |
| Acute Dermal Toxicity (LD50) | No data available. (For Sucrose Acetate Isobutyrate: > 20 g/kg in rats)[1][2] | No data available | No data available | > 20 g/kg (rabbit) |
| Eye Irritation (Draize Test) | No data available | Mild to moderate irritant[4] | Generally considered a mild irritant | Mild irritant |
| Skin Sensitization (LLNA) | No data available | Generally considered non-sensitizing, though some reports of hypersensitivity exist[5][6][7] | Can be a skin sensitizer[8][9] | Generally considered non-sensitizing |
| In Vitro Cytotoxicity (CC50) | Non-toxic to Caco-2 cells at effective concentrations (for Sucrose Laurate)[10] | Cytotoxicity varies with cell type and concentration | Data not readily available | Cytotoxicity is molecular weight-dependent; lower MW PEGs can be more cytotoxic[11][12] |
Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are outlined below to provide a deeper understanding of the data generation process.
Murine Local Lymph Node Assay (LLNA) for Skin Sensitization
The LLNA is the preferred method for assessing the skin sensitization potential of a substance.[13] The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.
Workflow for LLNA:
Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).
Methodology:
-
Animal Dosing: A minimum of four animals per dose group are used. The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day 6, a radiolabeled proliferation marker (e.g., 3H-methyl thymidine) is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing: A single-cell suspension of lymph node cells is prepared.
-
Data Analysis: The incorporation of the radiolabel is measured by scintillation counting and expressed as disintegrations per minute (DPM) per lymph node. The Stimulation Index (SI) is calculated by dividing the mean DPM per lymph node for each treated group by the mean DPM per lymph node for the vehicle control group. A substance is classified as a skin sensitizer if the SI is greater than or equal to 3.[14] The EC3 value, which is the estimated concentration required to produce an SI of 3, is also determined to indicate the potency of the sensitizer.[15]
Draize Eye Irritation Test
The Draize test is a method to assess the potential of a substance to cause eye irritation or injury.[16]
Procedure for Draize Eye Test:
Caption: Procedure for the Draize Eye Irritation Test.
Methodology:
-
Test Animals: Albino rabbits are typically used for this test.
-
Substance Application: A defined amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[17]
-
Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation and periodically thereafter for up to 21 days to assess the reversibility of any effects.[18]
-
Scoring: Ocular lesions of the cornea (opacity and area), iris (inflammation), and conjunctivae (redness and chemosis) are scored numerically according to a standardized scale.[19] The maximum total score is 110.[20]
-
Classification: The irritancy potential of the substance is classified based on the severity and persistence of the observed ocular lesions.[21][22]
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the MTT Assay:
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysorbate immediate-type hypersensitivity [aaaai.org]
- 6. Localised Hypersensitivity Reaction to Polysorbate 80 During Secukinumab Treatment: A Case of Injection‐Site Contact Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Sorbitan Sesquioleate Is an Important Contact Allergen [medscape.com]
- 10. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. rivm.nl [rivm.nl]
- 15. ecetoc.org [ecetoc.org]
- 16. Draize test - Wikipedia [en.wikipedia.org]
- 17. ecetoc.org [ecetoc.org]
- 18. besjournal.com [besjournal.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. ecetoc.org [ecetoc.org]
- 21. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sucrose Dilaurate and Polysorbates in Microemulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
In the realm of microemulsion formulations, the choice of surfactant is paramount to achieving desired characteristics such as stability, drug loading capacity, and optimal droplet size. Among the non-ionic surfactants, sucrose esters, particularly sucrose dilaurate, and polysorbates are frequently employed. This guide provides an objective, data-driven comparison of these two classes of surfactants to aid in the selection process for your formulation needs.
Executive Summary
Both this compound and polysorbates are effective emulsifiers for creating stable microemulsions. However, key differences in their performance metrics make them suitable for different applications. Sucrose esters, including this compound, have been shown to yield formulations with a narrower droplet size distribution (lower Polydispersity Index), which is often indicative of higher uniformity.[1] Furthermore, studies suggest that sucrose ester-based microemulsions can offer superior chemical stability for certain active pharmaceutical ingredients (APIs) and may enhance dermal drug delivery more effectively than their polysorbate counterparts.[2] Polysorbates, on the other hand, are well-established and widely used, with a vast body of literature supporting their application in a variety of drug delivery systems.
Quantitative Performance Comparison
The following table summarizes key performance parameters for microemulsions formulated with sucrose esters (represented by sucrose laurate/dilaurate) and polysorbates (represented primarily by Polysorbate 80), based on available experimental data.
| Performance Metric | Sucrose Ester-Based Microemulsion | Polysorbate-Based Microemulsion | Key Observations & References |
| Droplet Size | Typically ranges from 10 nm to 150 nm.[3] | Typically ranges from 10 nm to 200 nm. | Both can produce nano-sized droplets suitable for microemulsions. The final size is highly dependent on the formulation composition and preparation method. |
| Polydispersity Index (PDI) | Generally lower, often < 0.3, indicating a more uniform droplet size distribution.[1] | Can be higher, though values < 0.5 are readily achievable.[1] | Sucrose esters tend to produce more monodisperse systems.[1] |
| Zeta Potential | Can exhibit a significant negative charge (e.g., -30 mV to -71 mV) despite being non-ionic, contributing to stability.[4] | Typically exhibits a lower negative charge, closer to neutral. | The higher negative zeta potential in sucrose ester systems can enhance stability through electrostatic repulsion.[4] |
| Drug Loading & Entrapment | Demonstrates high solubilization capacity for various poorly water-soluble drugs.[5][6] Formulations with fluconazole have shown high drug release percentages (up to 99%).[7] | Widely used for enhancing the solubilization of poorly soluble drugs, with demonstrated high drug encapsulation efficiency (e.g., 91.6% for rosuvastatin calcium).[8] | Both are effective, but the choice may depend on the specific drug's properties. |
| Stability | Can offer better chemical stability for sensitive compounds like astaxanthin.[1] Some formulations are stable for over 30 days.[9] However, stability can be temperature-dependent.[10] | Generally stable, with some formulations maintaining stability for at least 16 months.[11] However, they can be susceptible to oxidation and hydrolysis.[12] | Sucrose esters may provide a more protective barrier for the encapsulated compound.[1] Polysorbate stability can be a concern for long-term storage of biologics.[12] |
| Dermal Permeation | Superior performance in delivering aceclofenac through the stratum corneum compared to Polysorbate 80-based microemulsions.[2] | Effective permeation enhancers, but may be less efficient than sucrose esters for certain drugs.[2] | Sucrose esters show promise for enhanced topical and transdermal delivery.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing formulation performance. Below are outlines of common experimental protocols for the preparation and characterization of microemulsions.
Microemulsion Preparation (Titration Method)
-
Component Selection: The oil phase, surfactant (this compound or polysorbate), co-surfactant (e.g., a short-chain alcohol like ethanol or propylene glycol), and aqueous phase are selected based on the solubility of the active pharmaceutical ingredient (API) and desired emulsion type (o/w or w/o).
-
Constructing Pseudo-Ternary Phase Diagrams: To identify the microemulsion region, a series of formulations are prepared by titrating the aqueous phase into mixtures of oil, surfactant, and co-surfactant at various fixed weight ratios. The mixtures are stirred at a constant temperature.
-
Observation: After each addition of the aqueous phase, the mixture is visually inspected for transparency and homogeneity. The points at which the solution is clear and isotropic are plotted on a pseudo-ternary phase diagram to delineate the microemulsion region.
-
Formulation Selection: A formulation from within the stable microemulsion region is selected for further characterization and drug loading.
Characterization Techniques
-
Droplet Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: The microemulsion sample is diluted with the aqueous phase to an appropriate concentration to avoid multiple scattering effects. The diluted sample is then placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to calculate the hydrodynamic diameter and PDI.
-
-
Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: A diluted sample of the microemulsion is placed in a specialized electrophoretic cell. An electric field is applied, and the velocity of the droplets is measured by detecting the Doppler shift of scattered laser light. This velocity is then used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability.
-
-
Stability Studies:
-
Procedure: The physical stability of the microemulsion is assessed by subjecting the formulation to various stress conditions, such as centrifugation (to check for phase separation) and freeze-thaw cycles. The chemical stability is evaluated by storing the formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and monitoring changes in droplet size, PDI, and drug content over a defined period.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments when comparing this compound and polysorbates for microemulsion formulation.
Caption: Experimental workflow for comparing this compound and polysorbates.
Conclusion
The selection between this compound and polysorbates for microemulsion formulations is not a one-size-fits-all decision. For applications requiring a highly uniform droplet size and enhanced chemical stability of the active ingredient, this compound presents a compelling option. Its potential for superior dermal permeation also makes it an attractive choice for topical and transdermal delivery systems. Polysorbates remain a robust and well-characterized option, particularly when extensive historical data and a broad regulatory acceptance are primary considerations. Ultimately, the optimal choice will depend on the specific requirements of the drug product, and empirical data from head-to-head formulation studies, as outlined in this guide, should guide the final decision.
References
- 1. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of selected polysorbate and sucrose ester emulsifiers on the physicochemical properties of astaxanthin nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New, Biocompatible, Chitosan-Gelled Microemulsions Based on Essential Oils and Sucrose Esters as Nanocarriers for Topical Delivery of Fluconazole [mdpi.com]
- 8. Developments of Polysorbate (Tween) based microemulsions: Preclinical drug delivery, toxicity and antimicrobial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Sucrose Dilaurate: A Viable Stabilizer for Amorphous Solid Dispersions, A Comparative Guide
For researchers and scientists in drug development, the quest for effective stabilizers for amorphous solid dispersions (ASDs) is paramount. This guide provides an objective comparison of sucrose dilaurate's performance against common polymeric alternatives, hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), supported by experimental data and detailed methodologies.
Amorphous solid dispersions represent a key strategy for enhancing the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The inherent physical instability of the amorphous state, however, necessitates the use of stabilizers to prevent recrystallization. While polymers like HPMC and PVP have been the industry standard, there is growing interest in the utility of surfactants, such as this compound, often in ternary systems, to improve performance.
Comparative Analysis of Stabilizer Performance
The stabilizing effect of an excipient in an ASD is primarily evaluated based on its ability to inhibit recrystallization of the API and to enhance its dissolution rate and maintain supersaturation in aqueous environments.
| Stabilizer System | Key Performance Metric | Observation |
| Gemfibrozil-PEG 6000-Sucrose Laurate | Dissolution Rate | Markedly improved dissolution of gemfibrozil from the ternary solid dispersion systems was observed as compared with the binary solid dispersion systems. The optimal concentration of sucrose laurate was found to be between 5-10%. |
| Griseofulvin-PVP K17 (by HME) | Physical Stability (Amorphous State) | Amorphous at 10% and 20% drug loads, but showed significant crystallinity at a 40% drug load.[1] |
| Griseofulvin-HPMC E5 (by HME) | Physical Stability (Amorphous State) | Amorphous at 10% and 20% drug loads, with significant crystallinity appearing at a 40% drug load.[1] |
| BMS-A-PVP-VA | In Vivo Bioavailability | Lower bioavailability was attributed to drug recrystallization within the undissolved dispersion due to the high hydrophilicity and fast dissolution rate of PVP-VA.[2][3] |
| BMS-A-HPMC-AS | In Vivo Bioavailability | Performed significantly better in vivo. The hydrophobicity and slower dissolution of HPMC-AS prevented drug recrystallization within the matrix for over 24 hours.[2][3] |
Note: The data presented is compiled from different studies and is intended for comparative illustration. Direct head-to-head studies are limited.
The evidence suggests that while polymeric stabilizers like PVP and HPMC are effective, their performance can be drug- and formulation-dependent. The hydrophilic nature of PVP, for instance, can sometimes lead to faster polymer dissolution and subsequent drug recrystallization. HPMC and its derivatives, like HPMC-AS, can offer a more controlled release and better inhibition of recrystallization in certain scenarios. This compound, acting as a surfactant, can enhance drug dissolution by improving wettability and potentially inhibiting precipitation, making it a valuable component in ternary ASD systems.
Experimental Protocols
To validate the stabilizing effect of any excipient in an ASD, a series of characterization experiments are essential. Below are detailed methodologies for key experiments.
Preparation of Amorphous Solid Dispersions (Hot-Melt Extrusion)
-
Blending: The API, polymer (e.g., HPMC, PVP), and/or surfactant (this compound) are accurately weighed and physically mixed using a mortar and pestle or a V-blender to ensure homogeneity.
-
Extrusion: The physical mixture is then fed into a hot-melt extruder. The processing temperature is typically set above the glass transition temperature (Tg) of the polymer to ensure proper melting and mixing. Screw speed and feed rate are optimized to achieve a homogenous, transparent extrudate, indicating the amorphization of the API.
-
Milling and Sieving: The cooled extrudate is milled into a fine powder using a laboratory mill. The resulting powder is then sieved to obtain a uniform particle size distribution for subsequent characterization.
Solid-State Characterization
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the ASD and to detect any crystalline melting endotherms. A single Tg for the ASD indicates good miscibility between the API and the excipients.
-
Protocol:
-
Accurately weigh 5-10 mg of the ASD powder into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.
-
The temperature range should encompass the expected Tg of the components and the melting point of the crystalline API.
-
The heat flow is recorded as a function of temperature, and the Tg is determined as the midpoint of the inflection in the baseline.
-
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the amorphous nature of the API within the solid dispersion. Crystalline materials produce sharp Bragg diffraction peaks, while amorphous materials show a characteristic "halo" pattern.
-
Protocol:
-
Pack the ASD powder into a sample holder.
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
The resulting diffractogram is analyzed for the presence or absence of sharp peaks.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the API and the excipients, which can contribute to the stabilization of the amorphous form.
-
Protocol:
-
Mix a small amount of the ASD powder with potassium bromide (KBr) and compress it into a thin pellet.
-
Alternatively, place the powder directly on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Analyze the resulting spectrum for shifts in characteristic peaks (e.g., carbonyl, hydroxyl groups) that would indicate intermolecular interactions.
-
In Vitro Dissolution Testing
-
Purpose: To evaluate the dissolution rate and extent of drug release from the ASD in a physiologically relevant medium.
-
Protocol:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddles).
-
The dissolution medium should be chosen to be relevant to the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). The volume is typically 900 mL.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Introduce a weighed amount of the ASD into the dissolution vessel.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.
-
Filter the samples and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Visualizing Experimental Workflows
Caption: Experimental workflow for preparing and characterizing amorphous solid dispersions.
Caption: Logical relationship of components in stabilizing amorphous solid dispersions.
References
A comparative analysis of the emulsifying properties of sucrose dilaurate and lecithin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emulsifying properties of two widely used surfactants: sucrose dilaurate, a member of the sucrose ester family, and lecithin, a naturally derived phospholipid. This analysis is based on a synthesis of experimental data from various studies to assist in the selection of the most suitable emulsifier for specific formulation needs.
Executive Summary
Both this compound and lecithin are effective emulsifiers capable of stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions. The primary differences in their performance lie in their stability under varying environmental conditions, their efficiency in reducing droplet size, and their inherent chemical properties. Sucrose esters, including this compound, are known for their ability to create fine, stable emulsions and their performance can be tailored by selecting for different degrees of esterification and fatty acid chain lengths.[1][2][3] Lecithin, a natural and biocompatible emulsifier, is widely used in food and pharmaceutical applications, but its performance can be influenced by factors such as pH and temperature.[4][5][6][7]
Comparative Performance Data
The following table summarizes key performance indicators for this compound and lecithin based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, this data represents a synthesis of findings from multiple sources.
| Property | This compound (and Sucrose Esters) | Lecithin | Key Observations & References |
| Emulsion Type | Primarily O/W, but can be tailored for W/O based on HLB value.[2][8] | O/W and W/O.[8] | The hydrophilic-lipophilic balance (HLB) of sucrose esters can be varied by changing the degree of esterification, allowing for the formation of different emulsion types.[2][8] Lecithin's behavior is also concentration and system-dependent. |
| Emulsion Stability | Generally forms stable emulsions, with stability influenced by the fatty acid chain length and degree of esterification.[2][9][10] Stability can be compromised at low pH (below 4.0).[11] | Good stability, particularly at neutral pH.[4] Stability can be affected by pH, ionic strength, and temperature.[5][6][7][12] | Sucrose esters with longer fatty acid chains tend to create more viscous and stable emulsions.[9] Lecithin's stability can be enhanced in combination with other stabilizers like chitosan.[6] |
| Droplet Size | Capable of producing emulsions with small droplet sizes, often in the nanometer range.[1] Agitation method significantly impacts droplet size.[1] | Can produce nanoemulsions with droplet sizes ranging from 50 to 440 nm depending on the preparation method and concentration.[13][14] | High-pressure homogenization is an effective method for reducing droplet size in emulsions stabilized by both emulsifiers.[6][14] For lecithin, increasing concentration can lead to a decrease in particle size.[13] |
| Effect of pH | Performance can be pH-dependent. At pH below 4, sucrose esters can hydrolyze, leading to a loss of emulsifying properties.[11][15] | Emulsion stability is significantly influenced by pH. For instance, soybean lecithin has shown high stability at a pH of 4.[5] Zeta potential of lecithin-stabilized emulsions is pH-dependent.[14] | The charge of the emulsifier molecule, which is affected by pH, plays a crucial role in emulsion stability.[16] |
| Effect of Temperature | Stable over a range of temperatures, with some studies indicating good thermal stability.[17] However, high temperatures can affect the solubility and performance of more hydrophilic sucrose esters.[18] | Heat can impact the stability of lecithin-stabilized emulsions. Some studies show increased stability with heating, while others report decreased stability depending on the system.[6][12][19] | Temperature can influence the physical state of the emulsifier and the interfacial film, thereby affecting emulsion stability.[7] |
| Interfacial Tension | Effectively lowers interfacial tension between oil and water phases.[17] | Lowers interfacial tension, contributing to emulsion formation and stability.[4] | A lower interfacial tension facilitates the formation of smaller droplets during emulsification.[20] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further research.
Emulsion Preparation and Stability Assessment
Objective: To prepare oil-in-water emulsions and evaluate their stability over time.
Materials:
-
Oil phase (e.g., medium-chain triglycerides, sunflower oil)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
Emulsifier (this compound or Lecithin)
-
High-shear homogenizer (e.g., Ultra-Turrax) or high-pressure homogenizer
Protocol:
-
Preparation of Phases: The aqueous phase is prepared by dissolving the desired concentration of the hydrophilic emulsifier (if applicable) in water. The oil phase is prepared separately. For oil-soluble emulsifiers, they are dissolved in the oil phase, sometimes with gentle heating.
-
Pre-emulsification: The oil phase is gradually added to the aqueous phase while being mixed with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes) to form a coarse emulsion.[10]
-
Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for a specific number of cycles at a defined pressure to reduce the droplet size and improve stability.[6]
-
Stability Assessment:
-
Visual Observation: Emulsions are stored at controlled temperatures (e.g., 4°C, 25°C, 50°C) and visually inspected for signs of instability such as creaming, sedimentation, or phase separation over a period of time (e.g., 30 days).[10][21]
-
Centrifugation: To accelerate stability testing, emulsion samples are centrifuged at a specific force and duration (e.g., 3000 rpm for 30 minutes), and the extent of phase separation is measured.[21]
-
Backscattering Analysis: Instruments like the Turbiscan can be used to monitor changes in backscattering profiles along the sample height, which correlate to particle migration and size changes, providing a quantitative measure of stability.[22][23]
-
Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the prepared emulsions.
Materials:
-
Emulsion sample
-
Particle size analyzer (e.g., Dynamic Light Scattering, Laser Diffraction)
-
Deionized water for dilution
Protocol:
-
Sample Preparation: The emulsion sample is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.[13]
-
Measurement: The diluted sample is placed in the particle size analyzer.
-
Dynamic Light Scattering (DLS): This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets and is suitable for sub-micron particle sizing.[24]
-
Laser Diffraction: This method measures the angular distribution of scattered light, which is related to the particle size, and is suitable for a broader range of sizes.[24]
-
-
Data Analysis: The instrument's software calculates the mean droplet diameter (e.g., Z-average for DLS) and the polydispersity index (PDI), which indicates the breadth of the size distribution.[13]
Visualizing the Comparison
Experimental Workflow for Emulsifier Comparison
The following diagram illustrates a typical experimental workflow for comparing the emulsifying properties of this compound and lecithin.
Caption: Workflow for comparing this compound and lecithin emulsifying properties.
Logical Framework for Emulsifier Selection
This diagram outlines the decision-making process for selecting between this compound and lecithin based on formulation requirements.
Caption: Decision tree for selecting between this compound and lecithin.
Conclusion
The choice between this compound and lecithin as an emulsifier is highly dependent on the specific application and desired product characteristics. This compound offers the advantage of producing fine and stable emulsions, with performance characteristics that can be tailored by selecting specific sucrose esters. However, its sensitivity to acidic conditions needs to be considered. Lecithin, being a natural product, is often preferred for clean-label formulations and demonstrates robust performance, particularly at neutral pH. Its efficacy can be influenced by environmental factors, which may require optimization of the formulation. For applications requiring very small droplet sizes and where pH can be controlled, this compound may be a superior choice. For formulations where a "natural" label is important and the processing conditions are moderate, lecithin is an excellent and well-established option. A combination of these emulsifiers could also be explored to leverage their synergistic effects.[3][8][25]
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of lecithin addition in oil or water phase on the stability of emulsions made with whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Influence of environmental conditions on the stability of oil in water emulsions containing droplets stabilized by lecithin-chitosan membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Temperature Influences Emulsifier Performance in Food Products [cnchemsino.com]
- 8. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems [mdpi.com]
- 9. rahn-group.com [rahn-group.com]
- 10. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of a Lecithin Nanoemulsion as a Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 17. Interfacial and emulsifying properties of sucrose ester vs tween | PPTX [slideshare.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. biolinscientific.com [biolinscientific.com]
- 21. researchgate.net [researchgate.net]
- 22. ulprospector.com [ulprospector.com]
- 23. mdpi.com [mdpi.com]
- 24. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 25. Mixed surfactant systems of sucrose esters and lecithin as a synergistic approach for oil structuring - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of critical micelle concentrations of different sucrose esters.
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the critical micelle concentration (CMC) of various sucrose esters, supported by experimental data and detailed methodologies.
Sucrose esters are a versatile class of nonionic surfactants widely utilized in the pharmaceutical, cosmetic, and food industries for their emulsifying, solubilizing, and stabilizing properties. A key parameter governing their efficacy is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) aggregate to form micelles. This guide provides a cross-study comparison of the CMC values of different sucrose esters, offering valuable insights for formulation development and research.
Critical Micelle Concentration Data of Sucrose Esters
The CMC of sucrose esters is primarily influenced by the length of the fatty acid chain and the degree of esterification. Generally, for sucrose monoesters, the CMC decreases as the length of the hydrophobic alkyl chain increases.[1][2] This is because longer alkyl chains have a greater tendency to self-associate to minimize their contact with water.[3] Furthermore, a higher proportion of monoesters in a sucrose ester mixture typically leads to a lower CMC.[2]
The following table summarizes the CMC values of various sucrose monoesters as reported in several studies. It is important to note that variations in experimental conditions, such as temperature and the method of determination, can lead to differences in reported CMC values.[2]
| Sucrose Ester (Fatty Acid Moiety) | Chemical Formula (Monoester) | Alkyl Chain Length | CMC (mM) | Temperature (°C) | Measurement Method | Reference(s) |
| Sucrose Octanoate (MOS) | C₂₀H₃₆O₁₂ | C8 | 2.3 - 30 | 25 | Surface Tension, Fluorescence | [2][3] |
| Sucrose Decanoate (MCS) | C₂₂H₄₀O₁₂ | C10 | 1.5 - 4.0 | 25 | Surface Tension, Fluorescence | [2][3] |
| Sucrose Laurate (MLS) | C₂₄H₄₄O₁₂ | C12 | 0.21 - 0.45 | 25 | Surface Tension, Fluorescence | [1][3][4][5] |
| Sucrose Myristate (MMS) | C₂₆H₄₈O₁₂ | C14 | ~0.02 | 25 | Surface Tension, Fluorescence | [2][3] |
| Sucrose Palmitate (MPS) | C₂₈H₅₂O₁₂ | C16 | ~0.02 | 25 | Surface Tension, Fluorescence | [2][3] |
| Sucrose Stearate (MSS) | C₃₀H₅₆O₁₂ | C18 | ≤ 0.01 | 25 | Surface Tension, Fluorescence | [2][3][6] |
Experimental Protocols for CMC Determination
The determination of the CMC of sucrose esters is crucial for understanding their behavior in solution and for optimizing their use in various applications. The two most common methods employed are Surface Tensiometry and Fluorescence Spectroscopy.
Surface Tensiometry
This is a direct and widely used method for determining the CMC of surfactants.
-
Principle: The surface tension of a liquid is measured as a function of the surfactant concentration. As the surfactant concentration increases, the molecules adsorb at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, the surfactant monomers begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.
-
Apparatus: A tensiometer, typically employing the du Noüy ring or Wilhelmy plate method, is used.
-
Procedure:
-
A series of aqueous solutions of the sucrose ester with varying concentrations are prepared.
-
The surface tension of each solution is measured at a constant temperature.
-
A graph of surface tension versus the logarithm of the surfactant concentration is plotted.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
Fluorescence Spectroscopy
This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.
-
Principle: A hydrophobic fluorescent probe, such as pyrene, is added to the surfactant solutions. In the aqueous environment below the CMC, the probe exhibits a specific fluorescence spectrum. As micelles form above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the intensity ratio of certain vibronic bands (e.g., the I₁/I₃ ratio for pyrene).
-
Apparatus: A spectrofluorometer is required to measure the fluorescence emission spectra.
-
Procedure:
-
A stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent) is prepared.
-
A small, constant amount of the probe is added to a series of sucrose ester solutions of varying concentrations.
-
The fluorescence emission spectrum of each sample is recorded at a constant temperature, using an appropriate excitation wavelength.
-
A plot of the fluorescence intensity ratio (e.g., I₁/I₃ for pyrene) versus the logarithm of the surfactant concentration is generated.
-
The CMC is determined from the inflection point of this plot, which indicates the onset of micelle formation.
-
Visualizing the Structure-Property Relationship
The relationship between the molecular structure of sucrose esters and their CMC can be visualized to better understand their self-assembly behavior. The following diagram illustrates the key factors influencing the CMC.
This guide provides a foundational understanding of the critical micelle concentrations of various sucrose esters. For specific applications, it is recommended to consult the primary literature and conduct experimental verification under the relevant formulation conditions.
References
- 1. Buy Sucrose laurate | 25339-99-5 [smolecule.com]
- 2. arxiv.org [arxiv.org]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose monolaurate BioXtra, = 97.0 TLC 25339-99-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Sucrose Dilaurate: A Comparative Guide for Formulation Scientists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of sucrose dilaurate with other commonly used pharmaceutical excipients. Due to the limited availability of direct comparative studies on this compound, data on sucrose laurate, a closely related sucrose monoester often present in commercial grades of sucrose esters, is included as a surrogate for in vitro biocompatibility assessment. This guide aims to provide formulation scientists with the necessary data and methodologies to make informed decisions when selecting excipients for their drug delivery systems.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data on the cytotoxicity and hemolytic potential of sucrose esters in comparison to other widely used surfactants.
Table 1: In Vitro Cytotoxicity of Sucrose Esters and Other Surfactants on Caco-2 Cells
| Excipient | Concentration | Cell Viability (%) | Assay | Source |
| Sucrose Laurate (D-1216) | 0.1 mg/mL | Non-toxic | MTT Assay | [1] |
| 0.2 mg/mL | Non-toxic | MTT Assay | [1] | |
| Sucrose Myristate (M-1695) | 0.1 mg/mL | Non-toxic | MTT Assay | [2] |
| Sucrose Palmitate (P-1695) | 0.1 mg/mL | Non-toxic | MTT Assay | [2] |
| Polysorbate 80 (Tween 80) | 0.1 mg/mL | Non-toxic | MTT Assay | [2] |
| Cremophor RH40 | 0.1 mg/mL | Non-toxic | MTT Assay | [2] |
| Polyethylene Glycol (PEG) 400 | 30% w/v | ~60% | MTT Assay | [3] |
| Polyethylene Glycol (PEG) 4000 | 30% w/v | ~90% | MTT Assay | [3] |
Note: The study on sucrose laurate (D-1216) indicated that the effective concentrations for enhancing drug dissolution (5% and 10% w/w in a solid dispersion, which would translate to lower concentrations in the dissolution media) were found to be non-toxic to Caco-2 cells[1][4].
Table 2: Hemolytic Potential of Pharmaceutical Excipients
While direct comparative data for the hemolytic potential of this compound was not identified in the reviewed literature, a general guideline for interpreting in vitro hemolysis data is provided below. Formulations with a hemolysis value of less than 10% are generally considered non-hemolytic, while values greater than 25% may indicate a risk of hemolysis[5][6]. It is recommended to perform a hemolysis assay for any new formulation intended for parenteral administration.
| Excipient Class | General Hemolytic Potential | Reference |
| Sucrose Esters | Generally considered to have low toxicity and be biocompatible. | [7] |
| Polysorbates (e.g., Tween 80) | Generally considered safe at concentrations used in formulations. | [8] |
| Polyethylene Glycols (PEGs) | Lower molecular weight PEGs may have a higher hemolytic potential. | [9] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to enable researchers to conduct their own comparative assessments.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[10].
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at approximately 570 nm[11].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Expose the cells to various concentrations of the excipients (e.g., this compound, polysorbate 80, PEG 400) for a predetermined period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 590 nm using a microplate reader[12].
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes[13].
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured in a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the number of lysed cells and can be measured colorimetrically at approximately 490 nm[14].
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Assay Reaction: Transfer 100 µL of the cell supernatant from each well to a new 96-well plate. Add 100 µL of the LDH Reaction Solution to each well.
-
Incubation: Incubate the plate with gentle shaking for 30 minutes at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[14].
-
Controls: Include a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis solution).
In Vitro Hemolysis Assay
This assay evaluates the potential of an excipient to cause red blood cell lysis[15][16].
Principle: The assay measures the amount of hemoglobin released from red blood cells upon exposure to the test substance. The released hemoglobin is quantified spectrophotometrically at 540 nm[16].
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., EDTA).
-
Preparation of Red Blood Cell Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells three times with isotonic phosphate-buffered saline (PBS). Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).
-
Treatment: In a 96-well plate, mix 100 µL of the red blood cell suspension with 100 µL of the excipient solution at various concentrations.
-
Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 (1%) as a positive control (100% hemolysis)[16].
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control.
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Experimental workflow for assessing the biocompatibility of this compound.
Signaling Pathway of Sucrose Ester Interaction with Intestinal Epithelium
References
- 1. researchgate.net [researchgate.net]
- 2. Sucrose esters increase drug penetration, but do not inhibit p-glycoprotein in caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. evotec.com [evotec.com]
- 16. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Safety Operating Guide
Proper Disposal of Sucrose Dilaurate: A Guide for Laboratory Professionals
Sucrose dilaurate, a non-hazardous substance, requires careful and systematic disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While not classified as hazardous, minimizing exposure is a standard best practice in a laboratory setting.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves to prevent skin contact.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat is recommended to protect clothing.
-
Respiratory Protection: If handling large quantities of powdered this compound that may generate dust, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Procedures
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a designated chemical waste contractor. Do not dispose of this compound, even in small quantities, in the regular trash or down the drain.[2]
Step 1: Waste Identification and Segregation
-
Pure this compound (Solid):
-
If spilled, sweep up the solid material and place it in a designated, labeled waste container.[1] Avoid generating dust.
-
For unused or expired this compound, transfer it directly into a suitable, sealed container.
-
-
This compound Solutions:
-
Do not pour aqueous solutions of this compound down the sink.
-
Collect the solution in a clearly labeled, leak-proof container.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should be collected in a separate, sealed bag or container labeled as "this compound Waste."
-
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:
-
"this compound Waste"
-
Chemical Abstract Service (CAS) Number: 25915-57-5
-
Date of accumulation
-
Your name, laboratory, and contact information
Step 3: Storage of Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) or as directed by your institution's EHS guidelines. This area should be away from general laboratory traffic and incompatible chemicals.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the this compound waste. Follow their specific procedures for waste collection requests.
Quantitative Data Summary
While this compound itself does not have specific disposal concentration limits due to its non-hazardous nature, related compounds like sucrose have established occupational exposure limits that underscore the importance of minimizing dust generation during handling and disposal.
| Substance | CAS Number | Occupational Exposure Limits (TWA) |
| Sucrose | 57-50-1 | ACGIH: 10 mg/m³ |
| NIOSH: 10 mg/m³ (total dust); 5 mg/m³ (respirable dust) |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling Sucrose Dilaurate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Sucrose dilaurate.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, adherence to the following PPE guidelines is crucial to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Prevents airborne particles and dust from coming into contact with the eyes.[1][2] An eyewash station should be readily accessible. |
| Skin & Body Protection | - Chemical-resistant gloves (Nitrile or Polyvinyl alcohol recommended) - Laboratory coat | Minimizes direct skin contact.[1][2] Gloves should be inspected for integrity before each use, and hands should be washed thoroughly after handling the compound. |
| Respiratory Protection | A nuisance dust mask is recommended, particularly when weighing or transferring powder where dust formation is likely. | Provides a layer of protection against the inhalation of fine particles.[1][2] It is recommended to handle this compound in a well-ventilated area or under a local exhaust ventilation (LEV) system.[1][2] |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Protocol 1: Safe Handling of this compound
-
Preparation and Precaution:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Confirm that a functioning eyewash station and safety shower are accessible.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling the Compound:
-
When handling the powder, avoid actions that could generate dust.
-
Use a chemical fume hood or a ventilated enclosure when weighing or transferring the powder.
-
If creating a solution, add the this compound powder slowly to the solvent to prevent splashing.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.
-
-
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing difficulties occur, seek medical attention.
-
In case of skin contact: Wash the affected area thoroughly with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
-
Protocol 2: Disposal of this compound
-
Waste Collection:
-
Collect waste this compound powder by sweeping or vacuuming to avoid dust formation.
-
Place the collected waste into a suitable, sealed, and clearly labeled container for disposal.
-
-
Disposal Procedure:
-
Dispose of the chemical waste in accordance with local, regional, and national regulations.[3]
-
Do not allow the product to enter drains.
-
Contaminated packaging should be disposed of in the same manner as the unused product.
-
Workflow for Handling this compound
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
